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  • Product: 1,2-Dimethyldibenzothiophene
  • CAS: 31317-14-3

Core Science & Biosynthesis

Foundational

The Role of 1,2-Dimethyldibenzothiophene as a Model Polycyclic Aromatic Sulfur Heterocycle (PASH)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Polycyclic aromatic sulfur heterocycles (PASHs) are a significant class of compounds found in fossil fuels and are envi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polycyclic aromatic sulfur heterocycles (PASHs) are a significant class of compounds found in fossil fuels and are environmental pollutants of concern due to their potential carcinogenicity and persistence. Understanding their behavior, from environmental fate to metabolic activation, is crucial for risk assessment and the development of remediation strategies. This guide focuses on 1,2-dimethyldibenzothiophene (1,2-DMDBT) as a representative model PASH. We delve into its chemical characteristics, synthesis, environmental relevance, and critically, the experimental methodologies used to study its biological and environmental interactions. This document provides not only a review of the current knowledge but also practical, field-proven insights into the experimental design and interpretation of results, serving as a vital resource for professionals in environmental science, toxicology, and drug development.

Introduction: The Significance of PASHs and the Need for Model Compounds

Polycyclic aromatic sulfur heterocyles (PASHs) are a class of organic compounds containing two or more fused aromatic rings with at least one thiophene ring.[1][2] They are prevalent in crude oil, coal, and their combustion products, contributing to environmental pollution.[3] The presence of alkyl substituents, such as methyl groups, on the dibenzothiophene (DBT) core can significantly influence their chemical and physical properties, as well as their biological activity.[4]

Due to the vast number and complexity of PASH isomers present in environmental samples, researchers often utilize model compounds to study their fundamental properties and behaviors. 1,2-Dimethyldibenzothiophene (1,2-DMDBT) serves as an important model compound for several reasons:

  • Representation of Alkylated PASHs: Its structure is representative of the methylated dibenzothiophenes commonly found in fossil fuels.[5][6]

  • Manageable Complexity: It offers a balance between the simplicity of the parent dibenzothiophene and the complexity of more highly alkylated derivatives, allowing for detailed mechanistic studies.

  • Commercial Availability: While specialized, 1,2-DMDBT and related isomers are available from chemical suppliers, facilitating standardized research.[7]

This guide will provide a comprehensive overview of the role of 1,2-DMDBT as a model PASH, with a focus on the technical aspects of its study.

Physicochemical Properties and Synthesis of 1,2-Dimethyldibenzothiophene

A thorough understanding of the physicochemical properties of 1,2-DMDBT is fundamental to predicting its environmental transport and designing effective analytical and remediation strategies.

Key Physicochemical Properties
PropertyValue/DescriptionSignificance
Molecular Formula C₁₄H₁₂SDetermines molecular weight and elemental composition.
Molecular Weight 212.31 g/mol Influences volatility and diffusion rates.
Appearance Typically a colorless to pale yellow solid.[1]Basic physical characteristic for identification.
Solubility Insoluble in water, soluble in organic solvents.[1]Governs its partitioning in environmental matrices (e.g., soil, water, biota). Its hydrophobic nature leads to bioaccumulation potential.
LogP (Octanol-Water Partition Coefficient) High (estimated based on DBT's LogP of 4.38[8])Indicates a strong tendency to partition into lipids and organic matter, suggesting bioaccumulation potential.
Vapor Pressure LowSuggests it is not highly volatile under ambient conditions, leading to persistence in soil and sediment.
Synthesis of Alkylated Dibenzothiophenes

The synthesis of specific isomers of dimethyldibenzothiophene is crucial for obtaining pure standards for analytical and toxicological studies. Various synthetic routes have been developed, often involving multi-step processes.

A common strategy involves the cyclization of substituted biphenyls. For instance, an acid-mediated intramolecular cyclization of biaryl methyl sulfoxides can yield unsymmetrical dibenzothiophenes.[9] Another approach is the palladium-catalyzed dual C-H activation of diaryl sulfides.[9] More recent methods focus on regioselective C-H functionalization of the benzothiophene core, which can be challenging due to competing reactions at different positions.[10][11]

Environmental Occurrence and Analytical Detection

1,2-DMDBT, along with other alkylated DBTs, is a common constituent of crude oils and coal.[5] Its presence in these materials leads to its release into the environment through various pathways, including oil spills, industrial effluents, and the combustion of fossil fuels.[2]

Major Environmental Sources:
  • Petroleum and Coal: Naturally occurring in fossil fuels.[3]

  • Industrial Processes: Released from oil refineries, coking plants, and coal tar production facilities.

  • Combustion: Formed during the incomplete combustion of sulfur-containing organic matter.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of 1,2-DMDBT in complex environmental matrices require sophisticated analytical techniques.

Experimental Protocol: Sample Preparation and Analysis of 1,2-DMDBT in Environmental Samples

This protocol outlines a general workflow for the analysis of 1,2-DMDBT in soil or sediment samples.

1. Sample Extraction:

  • Objective: To isolate the PASHs from the solid matrix.
  • Procedure:
  • Homogenize the air-dried sample.
  • Perform Soxhlet extraction or accelerated solvent extraction (ASE) with a suitable organic solvent (e.g., dichloromethane or a hexane/acetone mixture).
  • The choice of solvent is critical and should be based on the polarity of the target analytes.

2. Sample Clean-up and Fractionation:

  • Objective: To remove interfering compounds.
  • Procedure:
  • Concentrate the extract using a rotary evaporator.
  • Employ column chromatography (e.g., using silica gel or alumina) to separate the aliphatic, aromatic, and polar fractions. PASHs will typically elute in the aromatic fraction.

3. Instrumental Analysis:

  • Objective: To separate, identify, and quantify 1,2-DMDBT.
  • Procedure:
  • Analyze the aromatic fraction using Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]
  • Use a capillary column with a non-polar stationary phase (e.g., DB-5ms) for optimal separation of PASH isomers.
  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. The molecular ion (m/z 212) and key fragment ions of 1,2-DMDBT would be monitored.
  • Quantify using an internal standard method, with a deuterated PASH (e.g., dibenzothiophene-d8) being an ideal choice.[5]

Self-Validation: The protocol's integrity is maintained by including method blanks, matrix spikes, and certified reference materials in each analytical batch to monitor for contamination, recovery, and accuracy.

Caption: General workflow for the analysis of 1,2-DMDBT.

Metabolic Pathways and Toxicological Implications

The biological effects of 1,2-DMDBT are intrinsically linked to its metabolic fate. Like many polycyclic aromatic compounds, it can undergo metabolic activation to reactive intermediates that can interact with cellular macromolecules, including DNA.[14][15]

Microbial Biodegradation (The "4S" Pathway)

In the environment, certain microorganisms can degrade dibenzothiophenes through a sulfur-specific pathway known as the "4S" pathway.[16] This pathway is of great interest for biodesulfurization (BDS) technologies aimed at removing sulfur from fossil fuels.[17]

The key enzymatic steps in the 4S pathway for dibenzothiophene are:

  • DBT monooxygenase (DszC): Oxidizes DBT to DBT-sulfoxide.

  • DBT-sulfoxide monooxygenase (DszA): Further oxidizes DBT-sulfoxide to DBT-sulfone.

  • DBT-sulfone monooxygenase (DszB): Cleaves the C-S bond, forming 2-hydroxybiphenyl-2'-sulfinic acid.

  • 2-Hydroxybiphenyl-2'-sulfinic acid desulfinase (DszE): Removes the sulfite group to yield 2-hydroxybiphenyl (2-HBP).

While the "4S" pathway has been extensively studied for DBT, the presence of alkyl substituents on the aromatic rings, as in 1,2-DMDBT, can significantly affect the rate and efficiency of biodegradation.[18]

BiodegradationPathway DBT Dibenzothiophene (DBT) DBTO DBT-sulfoxide DBT->DBTO DszC DBTO2 DBT-sulfone DBTO->DBTO2 DszA HBPS 2-Hydroxybiphenyl-2'-sulfinic acid DBTO2->HBPS DszB HBP 2-Hydroxybiphenyl (2-HBP) HBPS->HBP DszE

Caption: The "4S" pathway for dibenzothiophene biodegradation.

Mammalian Metabolism and Metabolic Activation

In mammals, PASHs are metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver.[19] This metabolism is a double-edged sword: while it is a detoxification process aimed at increasing water solubility to facilitate excretion, it can also lead to the formation of carcinogenic reactive intermediates.[14][20]

The metabolic activation of PASHs can occur through several pathways, including:

  • Epoxidation: Formation of epoxides on the aromatic rings, which can be further metabolized to dihydrodiols and then to highly reactive dihydrodiol epoxides.[14] These are often the ultimate carcinogenic metabolites of polycyclic aromatic hydrocarbons (PAHs).

  • Sulfoxidation: Oxidation of the sulfur atom to form sulfoxides and sulfones.

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

These metabolic processes are followed by Phase II conjugation reactions (e.g., glucuronidation) to further increase water solubility and promote excretion.[19] The balance between metabolic activation and detoxification pathways determines the ultimate toxicological outcome.[19]

Experimental Protocol: In Vitro Metabolism of 1,2-DMDBT using Liver Microsomes

This protocol provides a framework for studying the metabolism of 1,2-DMDBT using liver microsomes, which are a rich source of CYP enzymes.

1. Preparation of Liver Microsomes:

  • Objective: To isolate the fraction of liver cells containing the CYP enzymes.
  • Procedure:
  • Homogenize fresh liver tissue (e.g., from rats or humans) in a buffered solution.
  • Perform differential centrifugation to pellet the microsomal fraction.
  • Resuspend the microsomes in a suitable buffer and determine the protein concentration.

2. Incubation:

  • Objective: To allow the CYP enzymes to metabolize 1,2-DMDBT.
  • Procedure:
  • In a reaction tube, combine the liver microsomes, a NADPH-generating system (cofactor for CYP enzymes), and 1,2-DMDBT dissolved in a suitable solvent (e.g., DMSO).
  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).
  • Include control incubations without the NADPH-generating system to account for non-enzymatic degradation.

3. Extraction and Analysis of Metabolites:

  • Objective: To identify and quantify the metabolites formed.
  • Procedure:
  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
  • Centrifuge to pellet the protein and collect the supernatant.
  • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) or UV detection.[21][22]
  • Metabolite identification is achieved by comparing retention times and mass spectra with those of authentic standards, if available, or by interpreting the fragmentation patterns.

Rationale for In Vitro Studies: In vitro metabolism studies using liver microsomes provide a controlled system to identify potential metabolites and elucidate the enzymatic pathways involved, without the complexities of a whole-animal model.

Carcinogenicity and Genotoxicity

The carcinogenic potential of PASHs is a significant concern.[23] While data on 1,2-DMDBT itself is limited, the general mechanisms of PAH and heterocyclic aromatic compound carcinogenicity are well-established.[14][15] The formation of DNA adducts by reactive metabolites is a key initiating event in chemical carcinogenesis.[14]

Experimental Approach: Assessing Genotoxicity using the Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used short-term assay to assess the mutagenic potential of a chemical.

1. Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium). The assay measures the ability of a chemical to induce mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium.

2. Procedure:

  • Prepare different concentrations of 1,2-DMDBT.
  • In the presence and absence of a metabolic activation system (S9 fraction from rat liver, which contains CYP enzymes), incubate the tester strains with the test compound.
  • Plate the bacteria on a minimal agar medium lacking histidine.
  • Incubate the plates for 48-72 hours.
  • Count the number of revertant colonies (colonies that have regained the ability to grow without histidine).

3. Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic under the test conditions.

Conclusion and Future Directions

1,2-dimethyldibenzothiophene serves as a valuable model compound for elucidating the environmental behavior, metabolic fate, and toxicological potential of the broader class of alkylated polycyclic aromatic sulfur heterocycles. The experimental methodologies detailed in this guide provide a robust framework for researchers in environmental science, toxicology, and drug development to investigate the complex interactions of these compounds with biological and environmental systems.

Future research should focus on several key areas:

  • Comparative Toxicology: Directly comparing the toxicity of 1,2-DMDBT with other isomers (e.g., 4,6-DMDBT[24]) to better understand structure-activity relationships.

  • Advanced Analytical Techniques: Developing more sensitive and selective methods for the detection of PASH metabolites and DNA adducts in biological samples.

  • In Vivo Studies: Conducting well-designed animal studies to validate the findings from in vitro assays and to assess the long-term health effects of 1,2-DMDBT exposure.[25]

  • Mixture Effects: Investigating the toxicological effects of 1,2-DMDBT in combination with other environmental pollutants, as human exposure typically occurs to complex mixtures.[26]

By continuing to build upon the foundational knowledge of model compounds like 1,2-DMDBT, the scientific community can enhance our ability to assess the risks posed by PASHs and develop effective strategies for their management and remediation.

References

  • Reactivity of 5‐(Alkynyl)dibenzothiophenium Salts: Synthesis of Diynes, Vinyl Sulfones, and Phenanthrenes. (n.d.). Retrieved from [Link]

  • Genome, metabolic pathways and characteristics of cometabolism of dibenzothiophene and the biodiesel byproduct glycerol in Paraburkholderia sp. C3. (2021). Bioresource Technology, 326, 124699. Retrieved from [Link]

  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes. (2017). Nature Communications, 8, 14801. Retrieved from [Link]

  • Synthesis of Dibenzothiophenes via a Deglucosylative C−H Thiolation of Biarylthioglycosides. (2026). ResearchGate. Retrieved from [Link]

  • Deciphering the biodesulfurization potential of two novel Rhodococcus isolates from a unique Greek environment. (n.d.). Retrieved from [Link]

  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes. (2017). ResearchGate. Retrieved from [Link]

  • Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents. (2025). Accounts of Chemical Research. Retrieved from [Link]

  • Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review. (2005). Current Drug Metabolism, 6(4), 367-388. Retrieved from [Link]

  • Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Metabolic activation of polycyclic aromatic hydrocarbons and aryl and heterocyclic amines by human cytochromes P450 2A13 and 2A6. (2013). Chemical Research in Toxicology, 26(4), 548-556. Retrieved from [Link]

  • Metabolic activation of polycyclic aromatic hydrocarbons and aryl and heterocyclic amines by human cytochromes P450 2A13 and 2A6. (n.d.). SciSpace. Retrieved from [Link]

  • Bio-catalytic degradation of dibenzothiophene (DBT) in petroleum distillate (diesel) by Pseudomonas spp. (2023). Cogent Engineering, 10(1). Retrieved from [Link]

  • Biodesulfurization of dibenzothiophene and other organic sulfur compound by newly isolated Micobacterium strain ZD-M2. (2025). ResearchGate. Retrieved from [Link]

  • Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts. (2012). Journal of Chromatography A, 1233, 116-125. Retrieved from [Link]

  • Biodesulfurization of Dibenzothiophene and Its Alkylated Derivatives in a Two-Phase Bubble Column Bioreactor by Resting Cells of Rhodococcus erythropolis IGTS8. (2021). Applied Sciences, 11(22), 10940. Retrieved from [Link]

  • Biodesulfurizing Microbes in the Petroleum Refinery Areas of Saudi Arabia. (2023). SSRN. Retrieved from [Link]

  • Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: A review. (2025). ResearchGate. Retrieved from [Link]

  • Analysis of dibenzothiophene metabolic pathway in Mycobacterium strain G3. (2002). Journal of Bioscience and Bioengineering, 93(5), 491-497. Retrieved from [Link]

  • Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts. (2025). ResearchGate. Retrieved from [Link]

  • A Probable Origin of Dibenzothiophenes in Coals and Oils. (2021). Molecules, 26(2), 263. Retrieved from [Link]

  • Use of Methyldibenzothiophenes as Markers for Differentiation and Source Identification of Crude and Weathered Oils. (2025). ResearchGate. Retrieved from [Link]

  • 1,2-Dimethyldibenzothiophene. (n.d.). ESSLAB. Retrieved from [Link]

  • Journal of Forensic Toxicology & Pharmacology. (2023). SciTechnol. Retrieved from [Link]

  • Molecular Mechanisms of Xenobiotic Metabolism: From Enzyme Function to Detoxification Pathways. (2024). Research Square. Retrieved from [Link]

  • Possible metabolic pathways for the biotransformation of... (n.d.). ResearchGate. Retrieved from [Link]

  • Regulatory Toxicology and Pharmacology. (2019). ScienceDirect. Retrieved from [Link]

  • Acute oral toxicity of dibenzothiophene for male CD-1 mice: LD50, lesions, and the effect of preinduction of mixed-function oxidases. (n.d.). PubMed. Retrieved from [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). Hindawi. Retrieved from [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019). ResearchGate. Retrieved from [Link]

  • Subchronic toxicity and carcinogenicity studies of 1,2-dichloropropane inhalation to mice. (2013). The Journal of toxicological sciences, 38(4), 543-554. Retrieved from [Link]

  • Occurrence of Selected Volatile Organic Compounds and Soluble Pesticides in Texas Public Water. (2002). USGS. Retrieved from [Link]

  • Carcinogenic Air Toxics Exposure and Their Cancer-Related Health Impacts in the United States. (2015). PLOS ONE, 10(10), e0140581. Retrieved from [Link]

  • Appendix C. Chemistry of Petroleum. (n.d.). ITRC. Retrieved from [Link]

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  • Occurrence, distribution, and seasonality of emerging contaminants in urban watersheds. (2018). Science of The Total Environment, 628-629, 136-146. Retrieved from [Link]

  • Rapid Separation and Detection of Drugs in Complex Biological Matrix Using TD-CDI Mass Spectrometer. (2024). MDPI. Retrieved from [Link]

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Sources

Exploratory

Mechanistic Profiling of Proteolysis Targeting Chimeras (PROTACs): Integrated Assay Workflows for Targeted Protein Degradation

Topic: Targeted Protein Degradation (TPD) Sub-Topic: Integrated Assay Workflows for PROTAC Characterization Executive Summary The shift from "occupancy-driven" pharmacology (traditional inhibition) to "event-driven" phar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Targeted Protein Degradation (TPD) Sub-Topic: Integrated Assay Workflows for PROTAC Characterization

Executive Summary

The shift from "occupancy-driven" pharmacology (traditional inhibition) to "event-driven" pharmacology (Targeted Protein Degradation, TPD) requires a fundamental restructuring of the screening funnel. Unlike small molecule inhibitors, where


 is a proxy for efficacy, PROTACs operate catalytically. A transient ternary complex (

) triggers polyubiquitination and subsequent proteasomal degradation.

This guide details the mechanistic profiling workflow for PROTACs. It moves beyond simple phenotypic degradation to isolate the rate-limiting steps: cellular permeability, binary vs. ternary complex thermodynamics, and degradation kinetics.

Part 1: The Screening Architecture (Logic & Workflow)

To develop a potent degrader, we must validate three distinct physical events in a specific sequence. Failure to decouple these steps leads to "dead-end" SAR (Structure-Activity Relationship) where potency gains are unexplained.

The TPD Screening Funnel

The following directed graph illustrates the logical flow of assays required to validate a PROTAC mechanism.

TPD_Workflow cluster_biochem Phase 1: Biophysical (Cell-Free) cluster_cell Phase 2: Cellular Mechanics cluster_pheno Phase 3: Functional Start Compound Library (PROTAC Design) Binary Binary Binding (FP / SPR) Start->Binary Affinity Check Ternary Ternary Complex Stability (TR-FRET / AlphaLISA) Binary->Ternary Cooperativity (α) Permeability Intracellular TE (NanoBRET) Ternary->Permeability Cell Entry Kinetics Degradation Kinetics (HiBiT Lytic) Permeability->Kinetics DC50 & Dmax Kinetics->Ternary SAR Iteration Phenotype Phenotypic Readout (Viability / Cytokine) Kinetics->Phenotype Efficacy

Figure 1: The TPD Screening Funnel. A hierarchical approach ensures that lack of degradation is correctly attributed to either poor permeability, weak ternary complex formation, or proteasome inefficiency.

Part 2: Biophysical Characterization (The Ternary Complex)[1][2]

The formation of the ternary complex is the defining event of TPD. A PROTAC must bridge the Protein of Interest (POI) and the E3 Ligase.[1][2]

The "Hook Effect" and Cooperativity

In TPD, "more" is not always "better." At high concentrations, PROTAC molecules saturate both the POI and the E3 Ligase independently, forming binary complexes (


 and 

) rather than the productive ternary complex. This manifests as a bell-shaped dose-response curve, known as the Hook Effect .

Key Metric: Cooperativity (


) 


  • 
    : Positive cooperativity (The linker/PROTAC stabilizes the POI-E3 interaction).
    
  • 
    : Negative cooperativity (Steric clash between POI and E3).[3]
    
Protocol: TR-FRET Ternary Complex Assay

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over AlphaLISA due to TR-FRET's ratiometric data output, which is less susceptible to the "inner filter effect" caused by colored compounds at high concentrations.

Assay Principle:

  • Donor: Terbium (Tb)-labeled Anti-GST antibody (binds GST-POI).

  • Acceptor: D2 or FITC-labeled Anti-His antibody (binds His-E3 Ligase).

  • Readout: FRET signal occurs only when PROTAC brings POI and E3 within ~10nm.

Step-by-Step Protocol:

  • Reagent Prep: Dilute GST-POI and His-E3 Ligase to 50 nM in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT). Note: Pluronic is critical to prevent PROTAC aggregation.

  • Compound Addition: Dispense 100 nL of PROTAC (10-point dose-response) into a 384-well low-volume white plate (e.g., Corning 4513).

  • Protein Mix: Add 5 µL of the POI/E3 protein mix to the wells. Incubate for 15 mins at RT.

  • Detection Mix: Add 5 µL of Tb-Anti-GST and D2-Anti-His (final concentration 2 nM each).

  • Equilibrium: Incubate for 60 mins at RT in the dark.

  • Measurement: Read on a multimode reader (e.g., PHERAstar) using TR-FRET module (Excitation: 337nm; Emission A: 665nm; Emission B: 620nm).

  • Calculation: Calculate TR-FRET Ratio:

    
    .
    

Part 3: Cellular Kinetics (Degradation & Engagement)[2]

Biochemical assays do not account for cell membrane permeability or efflux pumps. Therefore, live-cell kinetic assays are mandatory.

NanoBRET™ Target Engagement (TE)

This assay measures the PROTAC's ability to enter the cell and bind the POI in a competitive format.

  • Mechanism: A cell-permeable fluorescent tracer binds to the NanoLuc-fused POI, generating BRET.[4] The PROTAC competes off the tracer, causing a loss of BRET signal.[4]

  • Why it matters: If a PROTAC has high biochemical affinity but high

    
     in NanoBRET, the issue is permeability , not binding.
    
Protocol: HiBiT Lytic Degradation Assay

The HiBiT system is the industry standard for quantifying degradation because the 11-amino acid tag (HiBiT) is too small to disrupt most protein folding, unlike GFP or Luciferase fusions.

Experimental Logic: We measure two parameters:

  • 
    :  Potency (Concentration at 50% degradation).
    
  • 
    :  Efficacy (Maximum degradation depth).
    

Step-by-Step Protocol:

  • Cell Engineering: Use CRISPR-Cas9 to knock-in the HiBiT tag to the endogenous locus of the POI (or use transient transfection of HiBiT-POI vector).

  • Seeding: Plate HiBiT-expressing cells (e.g., HEK293) at 20,000 cells/well in 96-well white plates. Allow adherence overnight.

  • Treatment: Treat cells with PROTAC serial dilution (e.g., 10 µM down to 0.1 nM). Include a DMSO control (0% degradation) and a translation inhibitor (e.g., Cycloheximide) as a positive control for natural turnover.

  • Incubation: Incubate for 4–24 hours. Note: Timecourse optimization is vital; fast degraders peak at 4h, slow ones at 24h.

  • Lysis & Detection: Add Nano-Glo® HiBiT Lytic Reagent (contains LgBiT and Furimazine substrate) equal to the culture volume (1:1 ratio).

  • Reaction: LgBiT binds tightly (

    
    ) to the HiBiT tag in the lysate, reconstituting functional NanoLuc.
    
  • Read: Shake for 2 mins, incubate 10 mins, and measure luminescence.

Part 4: Data Analysis & Visualization

Quantitative Comparison of Methodologies

The following table contrasts the primary assay technologies used in TPD.

FeatureWestern BlotAlphaLISATR-FRETHiBiT Lytic
Throughput Low (Manual)HighHighUltra-High
Quantitation Semi-QuantitativeQuantitativeQuantitativeQuantitative
Artifact Risk Loading errorsInner Filter / Singlet OxygenLow (Ratiometric)Low
Key Output Molecular Weight + LevelsTernary ComplexTernary ComplexEndogenous Levels (

)
Cost High (Ab/Labor)ModerateModerateLow (Per well)
The Degradation Mechanism Diagram

Understanding the ubiquitination cascade is essential for troubleshooting. If


 is poor despite good ternary complex formation, the bottleneck may be at the E2-E3 transfer step.

Ubiquitination_Cycle PROTAC PROTAC Ternary Ternary Complex PROTAC->Ternary POI Target Protein POI->Ternary + PROTAC E3 E3 Ligase (CRBN/VHL) E3->Ternary + PROTAC Ub Poly-Ub Chain Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Proteasome->PROTAC Recycle Proteasome->E3 Recycle Degradation Peptide Fragments Proteasome->Degradation Proteolysis

Figure 2: The Catalytic Cycle of PROTACs. Note that the PROTAC and E3 Ligase are not consumed in the reaction; they are recycled, which drives the catalytic efficiency.

References

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTACs. ACS Chemical Biology.[5] Retrieved from [Link]

  • Zorba, A., et al. (2020). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. SLAS Discovery. Retrieved from [Link]

  • Daniels, D. L., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology. Retrieved from [Link]

Sources

Foundational

Kinetic Profiling of Refractory Sulfur: Oxidative Desulfurization of 1,2-Dimethyldibenzothiophene

Executive Summary This technical guide details the experimental and analytical framework for determining the oxidative desulfurization (ODS) kinetics of 1,2-dimethyldibenzothiophene (1,2-DMDBT) . While 4,6-DMDBT is the i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental and analytical framework for determining the oxidative desulfurization (ODS) kinetics of 1,2-dimethyldibenzothiophene (1,2-DMDBT) . While 4,6-DMDBT is the industry standard for "hard-to-remove" sulfur due to severe steric hindrance at the bay positions, 1,2-DMDBT represents a unique kinetic case study: it possesses asymmetric steric obstruction—a methyl group at the semi-hindered 1-position and another at the unhindered 2-position.

This guide is designed for researchers requiring a rigorous protocol to quantify reaction rate constants (


) and activation energy (

) using Hydrogen Peroxide (

) as the oxidant.

Part 1: The Steric Challenge & Chemical Context

Structural Reactivity Analysis

In ODS, the rate-limiting step is the electrophilic attack of the active oxygen species (peracid or hydroxyl radical) on the sulfur lone pair. Steric hindrance blocks this approach.

  • DBT (Baseline): Unhindered. Fast kinetics.

  • 4,6-DMDBT (Benchmark): Methyl groups at 4 and 6 positions shield the sulfur atom directly. Slowest kinetics (

    
     is typically 10-20x lower than DBT).
    
  • 1,2-DMDBT (Target): The methyl group at position 1 exerts "proximal" hindrance, while position 2 is electronically donating but sterically neutral.

    • Hypothesis: Reactivity will be Intermediate (

      
      ).
      
Reaction Mechanism

The oxidation proceeds in two consecutive steps:

  • Sulfoxidation: 1,2-DMDBT

    
     1,2-DMDBT-Sulfoxide (Fast)
    
  • Sulfonylation: 1,2-DMDBT-Sulfoxide

    
     1,2-DMDBT-Sulfone (Slower, often rate-determining in hindered systems).
    

ReactionPathway S 1,2-DMDBT (Sulfide) Complex Transition State S->Complex + [O] Ox Oxidant (H2O2 + Catalyst) Ox->Complex SO 1,2-DMDBT Sulfoxide Complex->SO k1 SO2 1,2-DMDBT Sulfone SO->SO2 + [O], k2

Figure 1: Stepwise oxidation pathway of 1,2-DMDBT. The electrophilic oxygen attack is sterically modulated by the C1-methyl group.

Part 2: Experimental Protocol

Objective: Isolate intrinsic kinetics by eliminating mass transfer limitations.

Reagents & Materials
ComponentSpecificationPurpose
Model Oil n-Octane or TolueneSimulates fuel matrix (non-polar phase).
Target Solute 1,2-Dimethyldibenzothiophene (>98%)The kinetic analyte. Conc: 500–1000 ppmw S.
Oxidant 30% or 50%

(aq)
Source of active oxygen.
Catalyst Phosphotungstic Acid (HPW) or Formic AcidActivates

.
Internal Std TetradecaneNormalizes GC injection errors.
Extractant Acetonitrile (optional)If using extractive-catalytic oxidation (ECODS).
Reactor Setup (Batch Mode)

To ensure the reaction is controlled by chemical kinetics and not diffusion:

  • Vessel: 100 mL three-neck round-bottom flask (borosilicate).

  • Temperature Control: Oil bath with PID controller (

    
    C precision).
    
  • Agitation: Magnetic stirring at >1000 RPM .

    • Validation: Perform the "Stirring Speed Test." If

      
       increases between 800 and 1000 RPM, you are diffusion-limited. If it plateaus, you are in the kinetic regime.
      
  • Condenser: Water-cooled reflux condenser to prevent solvent loss (especially if using n-octane at

    
    C).
    
Workflow Execution
  • Preparation: Dissolve 1,2-DMDBT in n-octane to achieve 500 ppmw Sulfur. Add Internal Standard.

  • Pre-heating: Charge 50 mL of model oil and catalyst into the reactor. Heat to target temperature (e.g., 40, 50, 60, 70°C).

  • Initiation: Rapidly inject pre-heated

    
     (
    
    
    
    ).
  • Sampling: Withdraw 0.5 mL aliquots at defined intervals (0, 5, 10, 15, 30, 60, 90 min).

  • Quenching (Critical): Immediately filter the sample through a syringe filter (to remove solid catalyst) or centrifuge (to separate aqueous

    
    ) to stop the reaction.
    

ProtocolFlow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Step1 Dissolve 1,2-DMDBT in n-Octane Step2 Add Catalyst & Heat to T (e.g. 60°C) Step1->Step2 Step3 Inject H2O2 (Start t=0) Step2->Step3 Step4 High Shear Stirring (>1000 RPM) Step3->Step4 Step5 Aliquot Sampling (0-90 min) Step4->Step5 Periodic Step6 Phase Separation/ Quenching Step5->Step6 Step7 GC-FID/SCD Quantification Step6->Step7

Figure 2: Experimental workflow for kinetic data acquisition.

Part 3: Kinetic Modeling & Data Analysis

The Pseudo-First-Order Assumption

While the reaction is bimolecular (


), ODS experiments typically use a large excess of 

(O/S molar ratio > 4:1). Consequently, the oxidant concentration remains effectively constant.[1]

The rate law simplifies to:



Where:

  • 
     = Concentration of 1,2-DMDBT at time 
    
    
    
    .
  • 
     = Apparent rate constant (
    
    
    
    ).
Calculation Steps
  • Plotting: Plot

    
     on the Y-axis vs. Time (
    
    
    
    ) on the X-axis.
  • Linear Regression:

    • If the plot is linear (

      
      ), the assumption of first-order kinetics holds.
      
    • The slope of the line =

      
      .
      
  • Activation Energy (

    
    ): 
    Repeat the experiment at 4 different temperatures (e.g., 313K, 323K, 333K, 343K).
    Use the Arrhenius equation:
    
    
    
    
    • Plot

      
       vs. 
      
      
      
      .
    • Slope =

      
       (where 
      
      
      
      ).
Expected Kinetic Profile (Comparative)

Based on steric principles [1, 2], the expected rate constants (


) will follow this order:


Note: The 1-position methyl in 1,2-DMDBT provides moderate hindrance, less than the bay-position (4 or 6) but more than the distal positions (2 or 3).

Part 4: Analytical Validation (GC Method)

To ensure data trustworthiness, use the following GC-FID/SCD parameters:

  • Column: HP-1 or HP-5 (Non-polar capillary column, 30m x 0.32mm).

  • Injector: Split mode (1:50) to prevent column overload.

  • Oven Program:

    • Hold 100°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 5°C/min to 280°C (Slow ramp separates the isomers).

  • Verification: 1,2-DMDBT sulfone is highly polar and may not elute or may broaden significantly on non-polar columns. Focus on the disappearance of the sulfide peak.

References

  • Otsuki, S., Nonaka, T., Takashima, N., Qian, W., Ishihara, A., Imai, T., & Kabe, T. (2000). Oxidative desulfurization of light gas oil and vacuum gas oil by oxidation and solvent extraction. Energy & Fuels, 14(6), 1232-1239. Link

  • Sampanthar, J. T., Xiao, H., Dou, J., Nah, T. Y., Rong, X., & Kwan, W. P. (2006). A novel oxidative desulfurization process to remove refractory sulfur compounds from diesel fuel. Applied Catalysis B: Environmental, 63(1-2), 85-93. Link

  • Campos-Martin, J. M., Capel-Sanchez, M. C., Perez-Presas, P., & Fierro, J. L. (2010). Oxidative processes of desulfurization of liquid fuels. Journal of Chemical Technology & Biotechnology, 85(7), 879-890. Link

  • Ishihara, A., Wang, D., Dumeignil, F., Amano, H., Qian, E. W., & Kabe, T. (2005). Oxidative desulfurization and denitrogenation of light gas oil using tert-butyl hydroperoxide catalyzed by MoO3/Al2O3. Applied Catalysis A: General, 279(1-2), 279-287. Link

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Co-elution of 1,2-Dimethyldibenzothiophene and 1,3-Dimethyldibenzothiophene

Welcome to the technical support center dedicated to addressing the challenging chromatographic co-elution of 1,2-dimethyldibenzothiophene (1,2-DMDBT) and 1,3-dimethyldibenzothiophene (1,3-DMDBT). This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenging chromatographic co-elution of 1,2-dimethyldibenzothiophene (1,2-DMDBT) and 1,3-dimethyldibenzothiophene (1,3-DMDBT). This guide is designed for researchers, scientists, and drug development professionals who encounter this common issue in their analytical work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve baseline separation of these critical isomers.

Introduction: The Challenge of Isomer Separation

1,2-DMDBT and 1,3-DMDBT are isomers of methylated dibenzothiophene, an organosulfur compound found in petroleum and its products.[1] Due to their structural similarity and nearly identical physicochemical properties, these compounds often co-elute in standard gas chromatography (GC) and liquid chromatography (LC) systems, making accurate quantification difficult.[2][3] This guide provides a systematic approach to resolving this co-elution, from simple method adjustments to advanced analytical techniques.

Frequently Asked Questions (FAQs)

Q1: Why do 1,2-DMDBT and 1,3-DMDBT co-elute?

A1: Co-elution of these isomers is primarily due to their very similar molecular structures, boiling points, and polarities. The subtle difference in the position of the two methyl groups is often insufficient to allow for differential partitioning between the mobile and stationary phases in conventional chromatographic systems.

Q2: What is the most common stationary phase for analyzing these compounds, and why might it be insufficient?

A2: The most commonly used stationary phase for polycyclic aromatic hydrocarbon (PAH) analysis, which includes DMDBTs, is a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or equivalent).[2][3] While this phase offers good general separation for many PAHs, it often fails to resolve critical isomers like 1,2- and 1,3-DMDBT because the separation is primarily based on boiling point, which is very similar for these two compounds.

Q3: Can I resolve these isomers by simply changing the temperature program?

A3: While optimizing the temperature program can improve peak shape and may provide partial separation, it is often not sufficient to achieve baseline resolution for closely eluting isomers.[4][5][6][7][8] Temperature programming primarily affects the elution of compounds based on their volatility.[4][5] Since 1,2- and 1,3-DMDBT have very similar boiling points, temperature programming alone may not provide the necessary selectivity.

Q4: Is High-Performance Liquid Chromatography (HPLC) a viable alternative to Gas Chromatography (GC) for this separation?

A4: While HPLC can be used for PAH analysis, GC coupled with mass spectrometry (GC-MS) is generally the method of choice for both parent and alkylated PAHs due to its higher sensitivity and selectivity.[2] HPLC with UV or fluorescence detection is typically better suited for parent PAHs.[2] Resolving the isomers on HPLC would still require careful selection of a highly selective stationary phase.

Troubleshooting Guides

This section provides detailed troubleshooting steps for resolving the co-elution of 1,2-DMDBT and 1,3-DMDBT.

Issue 1: My 1,2- and 1,3-DMDBT peaks are completely co-eluting on a standard non-polar GC column.

This is a common starting point for many analysts. The following steps will guide you through methodical adjustments to your GC method.

Step 1: Optimize Your Temperature Program

Before investing in new columns, ensure your current temperature program is optimized. A slow, shallow temperature ramp through the elution window of the DMDBTs can sometimes improve separation.

Protocol: Temperature Program Optimization

  • Initial Temperature: Start with an initial oven temperature of 60-80°C and hold for 1-2 minutes.

  • Ramp Rate: Decrease the temperature ramp rate to 2-5°C/minute through the expected elution range of the DMDBT isomers.

  • Final Temperature: After the isomers have eluted, you can increase the ramp rate to elute any remaining heavier compounds and clean the column.

  • Evaluation: Analyze your standard mixture with the new program. Even a slight valley between the peaks indicates that further optimization of other parameters may be successful.

Causality: A slower temperature ramp increases the time the analytes spend interacting with the stationary phase, which can enhance the separation of compounds with very similar volatilities.[4][5][7]

Step 2: Evaluate a More Selective Stationary Phase

If temperature programming is insufficient, the next logical step is to use a stationary phase that offers a different separation mechanism.

Recommendation: Switch to a mid-polarity or highly polar stationary phase. A 50% phenyl-methylpolysiloxane or a specialized PAH-specific column can provide better resolution of isomers.[3] These phases separate based on a combination of boiling point and π-π interactions, which can differ more significantly between the isomers than their boiling points alone.[9]

Physicochemical Properties of Dibenzothiophene and its Methylated Isomers

PropertyDibenzothiophene (Parent Compound)1-Methyldibenzothiophene1,2-Dimethyldibenzothiophene1,3-Dimethyldibenzothiophene
Molecular Formula C12H8SC13H10SC14H12SC14H12S
Molecular Weight 184.26 g/mol [1]198.28 g/mol [10]212.31 g/mol [11]212.31 g/mol
Boiling Point 332-333 °C[1]Not readily availableNot readily availableNot readily available
Melting Point 97-100 °C[1]Not readily availableNot readily availableNot readily available
LogP (Octanol/Water) 4.38[12]4.363[10]Not readily availableNot readily available

Note: Specific boiling points for the dimethyl isomers are not widely published, but they are known to be very close, contributing to their co-elution.

Experimental Protocol: Column Change and Method Development

  • Column Selection: Install a 50% phenyl-methylpolysiloxane column (e.g., DB-17, Rxi-17) or a specialized PAH column.

  • Initial Method: Start with a similar temperature program as your optimized non-polar method.

  • Flow Rate Optimization: Adjust the carrier gas flow rate to its optimal linear velocity for the new column. This will maximize column efficiency.

  • Iterative Refinement: Fine-tune the temperature program on the new column to achieve baseline separation.

Issue 2: I've tried different columns and optimized my GC method, but I still have partial co-elution.

When single-column GC is insufficient, more advanced techniques are required.

Advanced Solution 1: Multidimensional Gas Chromatography (GCxGC)

For highly complex samples or when baseline resolution is critical, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful solution.[13][14][15] GCxGC utilizes two columns with different stationary phases, providing a significant increase in resolving power.[13][14]

How it Works: The effluent from the first, typically non-polar, column is collected in fractions by a modulator and then rapidly injected onto a second, shorter, and more polar column.[14] This results in a two-dimensional chromatogram with significantly enhanced separation.[16]

Experimental Workflow: GCxGC for DMDBT Isomer Separation

GCxGC_Workflow Sample Sample Injection Column1 1st Dimension Column (e.g., Non-polar) Sample->Column1 Separation by Boiling Point Modulator Modulator (Thermal or Flow) Column1->Modulator Effluent Transfer Column2 2nd Dimension Column (e.g., Polar) Modulator->Column2 Re-injection of Fractions Detector Detector (e.g., TOF-MS) Column2->Detector Separation by Polarity Data 2D Chromatogram Detector->Data Data Acquisition

Caption: GCxGC workflow for enhanced isomer separation.

Key Considerations for GCxGC:

  • Column Combination: A common and effective combination is a non-polar first-dimension column and a polar second-dimension column.

  • Modulation Period: The modulation period must be carefully optimized to ensure proper sampling of the first-dimension peak without compromising the second-dimension separation.

  • Data Analysis: GCxGC produces complex data that requires specialized software for visualization and analysis.[13]

Advanced Solution 2: Tandem Mass Spectrometry (GC-MS/MS)

If GCxGC is not available, tandem mass spectrometry (MS/MS) can be used to differentiate and quantify co-eluting isomers.[17] This technique relies on the fact that even structurally similar isomers can produce different fragment ions upon collision-induced dissociation (CID).

Principle: A parent ion common to both isomers is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions for each isomer are monitored in the third quadrupole.

Experimental Protocol: GC-MS/MS for Co-eluting Isomers

  • Identify Parent Ion: Infuse a standard of the mixed isomers and identify a strong, common parent ion in the full-scan mass spectrum.

  • Product Ion Scan: Perform a product ion scan for the selected parent ion to identify unique fragment ions for each isomer.

  • Develop MRM Method: Create a Multiple Reaction Monitoring (MRM) method that monitors at least one unique parent-to-product ion transition for each isomer.

  • Quantification: Quantify each isomer based on the signal of its unique MRM transition.

GC_MSMS_Workflow Coeluting_Peaks Co-eluting Peaks (1,2- & 1,3-DMDBT) Ion_Source Ion Source Coeluting_Peaks->Ion_Source Q1 Quadrupole 1 (Parent Ion Selection) Ion_Source->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Fragmentation Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Unique Fragments Detector Detector Q3->Detector Quantification Separate Quantification Detector->Quantification

Caption: GC-MS/MS workflow for quantifying co-eluting isomers.

Summary of Troubleshooting Approaches

ApproachPrincipleProsCons
Temperature Program Optimization Enhances separation based on volatility differences.[4][5][7]Simple to implement, no additional cost.Often insufficient for closely related isomers.
Selective Stationary Phase Utilizes different separation mechanisms (e.g., π-π interactions).[9]Can provide baseline resolution.Requires purchase of a new column.
Multidimensional GC (GCxGC) Greatly increases peak capacity by using two different columns.[13][14][15]Highest resolving power for complex mixtures.Requires specialized equipment and software.
Tandem Mass Spectrometry (MS/MS) Differentiates isomers based on unique fragmentation patterns.[17]Can quantify co-eluting peaks.Requires an MS/MS instrument and method development.

This technical guide provides a comprehensive framework for resolving the co-elution of 1,2-dimethyldibenzothiophene and 1,3-dimethyldibenzothiophene. By systematically working through these troubleshooting steps, from basic method optimization to advanced analytical techniques, researchers can achieve the accurate and reliable quantification required for their work.

References

  • Repository OceanBestPractices. (n.d.). Determination of parent and alkylated polycyclic aromatic hydrocarbons (PAHs) in biota and sediment. Retrieved from [Link]

  • Agilent. (n.d.). Multidimensional Gas Chromatography. Retrieved from [Link]

  • Vekeman, E., et al. (2019). Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. Molecules, 24(3), 552. [Link]

  • Sepsolve Analytical. (n.d.). What is GCxGC? Retrieved from [Link]

  • Wang, J., et al. (2019). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. Analytical Chemistry, 91(15), 10146-10153. [Link]

  • LCGC International. (2022). Multidimensional Gas Chromatography: Benefits and Considerations for Current and Prospective Users. Retrieved from [Link]

  • MOSH-MOAH.de LLS. (n.d.). Subgroup analysis (GCxGC). Retrieved from [Link]

  • Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation factors (a) of PAHs and their isomers for various stationary phases. Retrieved from [Link]

  • Drawell. (2023). Why Is Temperature Programming Used in Gas Chromatography. Retrieved from [Link]

  • Chromatography Online. (2015). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]

  • Wiley Online Library. (2007). Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases. Retrieved from [Link]

  • Labcompare.com. (n.d.). Multidimensional Gas Chromatography (MDGC / GCxGC). Retrieved from [Link]

  • alwsci. (2023). What Is Temperature Programming in Gas Chromatography?. Retrieved from [Link]

  • International Journal of Science and Research Archive. (n.d.). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization. Retrieved from [Link]

  • ResearchGate. (2025). Methyldibenzothiophene isomer ratio in crude oils: Gas chromatography tandem mass spectrometry analysis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Dibenzo[b,d]thiophene, 1,3,6,7-tetramethyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Methyldibenzothiophene (CAS 31317-07-4). Retrieved from [Link]

  • NCBI. (n.d.). Table 1, Physicochemical Properties of Dibenzothiophene (CASRN 132-65-0). Retrieved from [Link]

  • University of Waterloo. (n.d.). The Investigation of Isomers using Differential Mobility Spectrometry and Ultraviolet Photodissociation Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Dimethyldibenzothiophene. Retrieved from [Link]

  • NIST. (n.d.). Dibenzothiophene, 1,2-dimethyl. Retrieved from [Link]

  • Wikipedia. (n.d.). Dibenzothiophene. Retrieved from [Link]

  • PMC. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diphenylisobenzothiophene. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Dimethyldibenzothiophene. Retrieved from [Link]

  • PubMed. (2002). Potential application of gas chromatography/tandem mass spectrometry in the measurement of coeluting isomers. Retrieved from [Link]

  • The University of Texas at Arlington. (n.d.). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. Retrieved from [Link]

  • PubMed. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Retrieved from [Link]

  • SciELO. (2022). A DISCUSSION ANALYSIS OF BENZODIAZEPINES IN PLASMA SAMPLES BY DLLME AND LC-DAD: CRITICAL ASPECTS, FLAWS AND ISSUES ENCOUNTERED. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). On the co-elution of benzo[a]pyrene and dibenzo[a,l]pyrene in chromatographic fractions and their unambiguous determination in tobacco extracts via laser-excited time resolved Shpol'skii spectroscopy. Retrieved from [Link]

  • PubMed. (2012). Target identification by chromatographic co-elution: monitoring of drug-protein interactions without immobilization or chemical derivatization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Hydrodesulfurization (HDS) Catalyst Selectivity for 1,2-Dimethyldibenzothiophene

Welcome to the technical support center for researchers, scientists, and professionals engaged in the hydrodesulfurization (HDS) of sterically hindered sulfur compounds, with a specific focus on 1,2-dimethyldibenzothioph...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and professionals engaged in the hydrodesulfurization (HDS) of sterically hindered sulfur compounds, with a specific focus on 1,2-dimethyldibenzothiophene (1,2-DMDBT). This guide is designed to provide in-depth, actionable insights into optimizing catalyst selectivity and troubleshooting common experimental challenges. Our approach is rooted in a deep understanding of the underlying chemical principles and extensive field-proven experience.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your HDS experiments with 1,2-DMDBT. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Why is the conversion of 1,2-dimethyldibenzothiophene unexpectedly low?

Low conversion of 1,2-DMDBT is a frequent challenge, often stemming from the steric hindrance posed by the methyl groups adjacent to the sulfur atom. This hindrance restricts the molecule's access to the active sites of the catalyst.[1][2]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: HDS reactions are highly temperature-dependent. An insufficient temperature will result in low reaction rates. Conversely, excessively high temperatures can lead to unwanted side reactions and catalyst deactivation.

      • Actionable Step: Systematically vary the reaction temperature within a researched range (e.g., 320-380°C) to find the optimal point for 1,2-DMDBT conversion.[3][4][5]

    • Hydrogen Pressure: Hydrogen partial pressure is a critical driver for HDS reactions. Low pressure can limit the availability of hydrogen for both hydrogenation and C-S bond cleavage.

      • Actionable Step: Increase the total H2 pressure. Typical HDS processes operate at pressures ranging from 3.0 to 5.5 MPa.[3][4][5][6]

    • Liquid Hourly Space Velocity (LHSV): A high LHSV reduces the contact time between the reactant and the catalyst, leading to incomplete conversion.[7]

      • Actionable Step: Decrease the LHSV to increase the residence time of the 1,2-DMDBT in the reactor.[7]

  • Catalyst Deactivation:

    • Coking: At high temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.

      • Actionable Step: Perform a temperature-programmed oxidation (TPO) to analyze the extent of coking. If significant, consider a regeneration step (controlled burn-off of coke) or catalyst replacement.

    • Poisoning: Feedstock impurities, such as nitrogen compounds or heavy metals, can irreversibly poison the catalyst.

      • Actionable Step: Analyze your feedstock for potential poisons. If present, a pre-treatment or guard bed may be necessary.

  • Improper Catalyst Sulfidation:

    • Incomplete Sulfidation: The active phase of CoMo and NiMo catalysts is the sulfide form. Incomplete sulfidation leads to a lower number of active sites.

      • Actionable Step: Review and optimize your sulfidation protocol. Ensure a sufficient concentration of a sulfiding agent (e.g., H2S or DMDS) and an appropriate temperature ramp and hold time.[8]

How can I improve the selectivity towards the hydrogenation (HYD) pathway for 1,2-DMDBT?

For sterically hindered molecules like 1,2-DMDBT, the hydrogenation (HYD) pathway is often favored over the direct desulfurization (DDS) route.[9][10] The HYD pathway involves the saturation of one of the aromatic rings, which alleviates the steric hindrance and facilitates subsequent C-S bond cleavage.[1]

Strategies to Enhance HYD Selectivity:

  • Catalyst Selection:

    • NiMo vs. CoMo: NiMo catalysts generally exhibit higher hydrogenation activity compared to CoMo catalysts, making them more suitable for the HDS of sterically hindered dibenzothiophenes.[10][11] The Ni-promoted sites are more effective at hydrogenating aromatic rings.

      • Actionable Step: If currently using a CoMo catalyst, consider switching to a NiMo-based catalyst.

    • Support Modification: The properties of the catalyst support can significantly influence selectivity.

      • Actionable Step: Utilizing supports with increased acidity, such as those modified with niobium or ceria, can enhance the hydrogenation function.[3][4][5][11] For instance, the addition of CeO2 to Al2O3 supports has been shown to improve the HYD/DDS ratio.[3][4][5][12]

  • Reaction Condition Optimization:

    • Increase Hydrogen Pressure: Higher H2 partial pressure thermodynamically favors hydrogenation reactions.

    • Lower Temperature: While higher temperatures increase the overall reaction rate, they can sometimes favor the DDS pathway for less hindered molecules.[13] For 1,2-DMDBT, a moderate temperature increase might be necessary to overcome the activation energy for hydrogenation.

My product analysis shows a high concentration of partially hydrogenated intermediates. How can I drive the reaction to completion?

The accumulation of intermediates like tetrahydro- and hexahydro-dimethyldibenzothiophene indicates that the initial hydrogenation step is occurring, but the subsequent C-S bond scission is rate-limiting.

Potential Causes & Solutions:

  • Insufficient C-S Bond Cleavage Activity:

    • Catalyst Properties: The catalyst may have good hydrogenation function but lack sufficient activity for the hydrogenolysis of the C-S bond in the hydrogenated intermediate.

      • Actionable Step: Consider a catalyst with a better balance of hydrogenation and hydrogenolysis functions. Sometimes a combination of catalysts (stacked beds) with different properties can be effective.

    • Reaction Temperature: The activation energy for C-S bond cleavage might be higher than that for aromatic hydrogenation.

      • Actionable Step: Gradually increase the reaction temperature to promote the desulfurization of the hydrogenated intermediates.

  • Inhibition Effects:

    • Product Inhibition: The partially hydrogenated products might be strongly adsorbed on the catalyst surface, inhibiting further reaction.

      • Actionable Step: Modifying the catalyst support to alter its surface properties can sometimes mitigate product inhibition.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the HDS of 1,2-dimethyldibenzothiophene.

What are the main reaction pathways for 1,2-DMDBT HDS?

The hydrodesulfurization of 1,2-dimethyldibenzothiophene, like other dibenzothiophenes, primarily proceeds through two main pathways:[9][14]

  • Direct Desulfurization (DDS): This pathway involves the direct cleavage of the C-S bonds without prior hydrogenation of the aromatic rings. This route is often sterically hindered for 1,2-DMDBT.[9]

  • Hydrogenation (HYD): This pathway involves the hydrogenation of one or both of the aromatic rings to form tetrahydro- or hexahydro-dimethyldibenzothiophene intermediates. This saturation of the rings can relieve the steric hindrance around the sulfur atom, making the C-S bonds more accessible for subsequent cleavage.[1]

HDS_Pathways DMDBT 1,2-Dimethyldibenzothiophene DDS_Product Dimethylbiphenyl DMDBT->DDS_Product DDS HYD_Intermediate Tetrahydro/Hexahydro- 1,2-DMDBT DMDBT->HYD_Intermediate HYD HYD_Product Dimethylcyclohexylbenzene HYD_Intermediate->HYD_Product C-S Cleavage

Which catalyst is more suitable for deep HDS of 1,2-DMDBT: CoMo or NiMo?

For deep hydrodesulfurization of sterically hindered compounds like 1,2-DMDBT, NiMo catalysts are generally more suitable than CoMo catalysts.[10][11]

  • NiMo catalysts exhibit a superior hydrogenation function, which is crucial for the HYD pathway that is dominant for sterically hindered molecules.[10][11]

  • CoMo catalysts are typically more active for the DDS pathway of less hindered sulfur compounds.[11]

The choice, however, can also depend on the specific formulation and the support used.

How do reaction parameters influence the selectivity of 1,2-DMDBT HDS?

The selectivity between the DDS and HYD pathways can be tuned by adjusting the reaction conditions:

ParameterEffect on HYD PathwayEffect on DDS PathwayRationale
Temperature Increases, but can be complexGenerally increasesHigher temperatures provide the necessary activation energy for both pathways. The relative increase depends on the specific catalyst and activation energies of each step.[13]
H2 Pressure Significantly FavoredLess affectedHigh hydrogen partial pressure drives the equilibrium towards hydrogenated products.
LHSV Decreases with increasing LHSVDecreases with increasing LHSVHigher LHSV reduces contact time, leading to lower overall conversion for both pathways.[7]
What is a standard protocol for catalyst activity testing for 1,2-DMDBT HDS?

Here is a generalized, step-by-step protocol for evaluating catalyst performance in a lab-scale fixed-bed reactor:

Experimental Protocol: Catalyst Activity Testing

  • Catalyst Loading:

    • Accurately weigh the desired amount of catalyst (typically sieved to a specific particle size range, e.g., 0.25-0.5 mm, to minimize diffusion limitations).[15]

    • Mix the catalyst with an inert diluent (e.g., SiC) to ensure good heat distribution and prevent hot spots.

    • Load the catalyst bed into the center of the reactor tube, with inert packing material at the top and bottom.

  • Catalyst Pre-treatment (Sulfidation):

    • Heat the reactor to a pre-sulfidation temperature (e.g., 150-200°C) under a flow of an inert gas (e.g., N2).

    • Introduce a sulfiding agent, typically a mixture of H2S in H2 (e.g., 5-10% H2S/H2) or a liquid feedstock spiked with a sulfur compound like dimethyl disulfide (DMDS).[8]

    • Ramp the temperature to the final sulfidation temperature (e.g., 350-400°C) and hold for a specified period (e.g., 2-4 hours) to ensure complete conversion of the metal oxides to their active sulfide forms.[15][16]

    • Cool the reactor to the desired reaction temperature under the sulfiding gas flow.

  • HDS Reaction:

    • Switch the gas feed to pure hydrogen and set the desired pressure (e.g., 4.0 MPa).[6]

    • Introduce the liquid feed (a solution of 1,2-DMDBT in a suitable solvent like decalin or hexadecane) at a controlled flow rate to achieve the target LHSV.

    • Allow the system to reach a steady state (this may take several hours).

  • Product Analysis:

    • Collect liquid product samples at regular intervals.

    • Analyze the samples using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) or a Sulfur Chemiluminescence Detector (SCD) to quantify the concentration of 1,2-DMDBT and the various reaction products.[17] GC-Mass Spectrometry (GC-MS) can be used for product identification.[17]

  • Data Analysis:

    • Calculate the conversion of 1,2-DMDBT.

    • Determine the selectivity towards different products (e.g., dimethylbiphenyl, dimethylcyclohexylbenzene).

    • Calculate the HYD/DDS ratio to assess the dominant reaction pathway.

Troubleshooting_Workflow Start Low 1,2-DMDBT Conversion Check_Conditions Verify Reaction Conditions (Temp, Pressure, LHSV) Start->Check_Conditions Check_Catalyst Evaluate Catalyst State Start->Check_Catalyst Optimize_Conditions Optimize T, P, LHSV Check_Conditions->Optimize_Conditions Suboptimal Analyze_Catalyst Characterize Catalyst (TPO, Feed Analysis) Check_Catalyst->Analyze_Catalyst Suspect Deactivation Sulfidation Review Sulfidation Protocol Check_Catalyst->Sulfidation Suspect Incomplete Sulfidation Success Problem Resolved Optimize_Conditions->Success Conversion Improved Action Regenerate/Replace Catalyst Analyze_Catalyst->Action Coking/Poisoning Confirmed Optimize_Sulfidation Implement Optimized Protocol Sulfidation->Optimize_Sulfidation Protocol Inadequate Action->Success Optimize_Sulfidation->Success

References

  • Yue, Y. Y., et al. (2022). CoMo/Al2O3-MgO Supported Catalysts: Improvement of Hydrodesulfurization Activity and Optimization of Operational Processing. Journal of the Chinese Chemical Society.
  • Ortega-Domínguez, R. A., et al. (2016). Reaction scheme of HDS of DMDBT through HYD and DDS routes. ResearchGate. Available at: [Link]

  • Méndez, F. J., et al. (2021). Dibenzothiophene hydrodesulfurization with NiMo and CoMo catalysts supported on niobium-modified MCM-41. ResearchGate. Available at: [Link]

  • Trejo, F., et al. (2008). Effect of catalyst preparation and support composition on hydrodesulfurization of dibenzothiophene and Maya crude oil. ResearchGate. Available at: [Link]

  • Navarro Yerga, R. M., et al. (2022). Hydrodesulfurization of Dibenzothiophene over Ni-Mo-W Sulfide Catalysts Supported on Sol-Gel Al2O3-CeO2. PubMed. Available at: [Link]

  • Reyes-Vallejo, G., et al. (2020). CoMoW/Al2O3-MgO-Li2O Catalytic formulations for DBT hydrodesulphurization. Journal of the Mexican Chemical Society. Available at: [Link]

  • Navarro Yerga, R. M., et al. (2022). Hydrodesulfurization of Dibenzothiophene over Ni-Mo-W Sulfide Catalysts Supported on Sol-Gel Al2O3-CeO2. PMC. Available at: [Link]

  • Stanislaus, A., et al. (2010). Reaction Pathways for HDS of DBT. ResearchGate. Available at: [Link]

  • Gomez-Ballesteros, R., et al. (2023). Catalytic performance of supported Ni in the hydrodesulfurization of dibenzothiophene. ChemRxiv. Available at: [Link]

  • Kagami, N., et al. (2005). Comparison of low-loading NiMo and CoMo catalysts for HDS of TH, ThTH, DBT and 4,6-DMDBT. ResearchGate. Available at: [Link]

  • Navarro Yerga, R. M., et al. (2022). Hydrodesulfurization of Dibenzothiophene over Ni-Mo-W Sulfide Catalysts Supported on Sol-Gel Al2O3-CeO2. MDPI. Available at: [Link]

  • Afonso, I. (2014). Study of the liquid activation of CoMo and NiMo catalysts. Galp. Available at: [Link]

  • Navarro Yerga, R. M., et al. (2022). (PDF) Hydrodesulfurization of Dibenzothiophene over Ni-Mo-W Sulfide Catalysts Supported on Sol-Gel Al2O3-CeO2. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). The Influence of Metal–Support Interactions on the Performance of Ni-MoS2/Al2O3 Catalysts for Dibenzothiophene Hydrodesulfurization. MDPI. Available at: [Link]

  • Cruz-Reyes, J., et al. (2015). Reaction network of dibenzothiophene-like compounds in HDS process. ResearchGate. Available at: [Link]

  • Farag, H. (2010). Hydrodesulfurization of dibenzothiophene and 4,6-dimethyldibenzothiophene over NiMo and CoMo sulfide catalysts: kinetic modeling approach for estimating selectivity. PubMed. Available at: [Link]

  • Kazakov, M. O., et al. (2023). Testing conditions for CoMo HDS catalyst in the kinetic region: integrated approach using the math calculations and catalytic experiments. The Distant Reader. Available at: [Link]

  • Fan, X., et al. (2020). Possible reaction pathways for dibenzothiophene. ResearchGate. Available at: [Link]

  • Varga, Z., et al. (2006). Investigation of the HDS kinetics of dibenzothiophene and its derivatives in real gas oil. ResearchGate. Available at: [Link]

  • Valencia, D., et al. (2024). Hydrodesulfurization of Dibenzothiophene: A Machine Learning Approach. PMC. Available at: [Link]

  • Lee, S., et al. (2019). Reaction pathway for HDS of (a) benzothiophene (BT), (b) dibenzothiophene (DBT), (c) 4-methyl dibenzothiophene (4-MDBT), and (d) 4,6-dimethyl dibenzothiophene (4,6-DMDBT), and (e) HDN of carbazole (CBZ). ResearchGate. Available at: [Link]

  • Al-Adwani, H. A., et al. (2006). Kinetics of Hydrodesulfurization of Dibenzothiophene on Sulfided Commercial Co-Mo/γ-Al2O3 Catalyst. ResearchGate. Available at: [Link]

  • Moses, P. G., et al. (2012). Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. Utrecht University. Available at: [Link]

  • Stanislaus, A., et al. (2010). Hydrodesulfurization of hindered dibenzothiophenes: An overview. ResearchGate. Available at: [Link]

  • Fujikawa, T., et al. (2003). Development of New CoMo HDS Catalyst for Ultra-low Sulfur Diesel Fuel Production. ResearchGate. Available at: [Link]

  • Al-Malki, A., et al. (2020). Design and Evaluation of a Co–Mo-Supported Nano Alumina Ultradeep Hydrodesulfurization Catalyst for Production of Environmentally Friendly Diesel Fuel in a Trickle Bed Reactor. ACS Omega. Available at: [Link]

  • Saeedi, M., & Shahhosseini, S. (2013). Kinetics Model of HDS Reaction for Dibenzothiophene in oil Fractions. ResearchGate. Available at: [Link]

  • Ramírez-Marquez, C. M., et al. (2023). Solvothermal Synthesis of Unsupported NiMo Catalyst with High Activity in Hydrodesulfurization of 4,6-Dimethyldibenzothiophene. MDPI. Available at: [Link]

  • de Medeiros, J. L., et al. (2024). Mathematical Modeling and Kinetic Study of Deep Hydrodesfulfurization of Dibenzothiophenes Using CoMoP/Al2O3 Catalyst. Preprints.org. Available at: [Link]

  • McFarland, B. L., et al. (1998). Microbial Desulfurization of Alkylated Dibenzothiophenes from a Hydrodesulfurized Middle Distillate by Rhodococcus erythropolis I-19. PMC. Available at: [Link]

  • Ho, T. C. (2004). Alkyldibenzothiophenes Hydrodesulfurization-Promoter Effect, Reactivity, and Reaction Mechanism. ResearchGate. Available at: [Link]

  • Alkhateeb, F. L., & Rainville, P. (2021). Analytical Quality-by-Design Based Method Development for the Analysis of Formoterol, Budesonide, and Related Compounds Using UHPLC-MS. Waters Corporation. Available at: [Link]

  • Walsh, J. (2024). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. Walsh Medical Media. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Peak Shape for Alkylated Dibenzothiophenes

Topic: Improving peak shape of alkylated dibenzothiophenes (alkyl-DBTs) in Gas Chromatography (GC). Audience: Researchers, Scientists, and Drug Development Professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving peak shape of alkylated dibenzothiophenes (alkyl-DBTs) in Gas Chromatography (GC). Audience: Researchers, Scientists, and Drug Development Professionals. Reference ID: TS-GC-SULFUR-001

Executive Summary

Alkylated dibenzothiophenes (alkyl-DBTs) present a dual challenge in gas chromatography: they are isomerically complex (leading to co-elution/broadening) and chemically active (leading to adsorption/tailing). Poor peak shape in this class of compounds is rarely a single-variable problem. It is usually a systemic failure involving inlet adsorption, column stationary phase mismatch, or detector flow path activity (specifically in SCD/FPD systems).

This guide deconstructs the chromatographic pathway to isolate and resolve the root causes of peak distortion.

Module 1: The Inlet (Front-End Adsorption)

The Problem: Immediate peak tailing or complete loss of response for low-concentration isomers (C1-C2 DBTs). The Mechanism: Sulfur atoms act as Lewis bases. If your inlet liner contains active silanol groups (Lewis acids) or metal contaminants, the alkyl-DBTs will irreversibly adsorb or slowly desorb, creating a "shark-fin" tail.

Troubleshooting Q&A

Q: I am using a standard split/splitless liner. Why are my DBT peaks tailing? A: Standard liners often use untreated glass wool. The surface area of the wool provides massive opportunity for sulfur adsorption.

  • Solution: Switch to an Ultra-Inert (UI) deactivated liner with deactivated wool (or a cyclo-double taper if analyzing dirty matrices). The deactivation layer blocks silanol access.

Q: My peaks were sharp, but after 50 injections, they are tailing. Why? A: Matrix accumulation (non-volatiles) in the liner has created new active sites.

  • Protocol: Implement a "Liner Maintenance Schedule." For petroleum or biological extracts, change the liner every 50–100 injections. Do not attempt to clean and re-use liners for trace sulfur work.

Module 2: The Column (Separation & Bleed)[1]

The Problem: Broad, merging peaks that look like tailing but are actually unresolved isomers. The Mechanism: Alkyl-DBTs exist as numerous isomers (e.g., 4-methyldibenzothiophene vs. 4,6-dimethyldibenzothiophene). A standard 100% PDMS (Polydimethylsiloxane) column often lacks the selectivity to separate these, resulting in a "blob" that mimics peak broadening.

Stationary Phase Selection Guide
Stationary PhaseSelectivity for Alkyl-DBTsRisk FactorRecommendation
100% PDMS (e.g., DB-1, HP-1)Low. Separates primarily by boiling point.High Bleed (fouls SCD tubes).Avoid for detailed speciation.
5% Phenyl (e.g., DB-5MS, Rxi-5Sil MS)Moderate. Standard for general screening.Moderate Resolution.Good for general profiling.
50% Phenyl (e.g., DB-17, Rxi-17)High. Separates isomers based on pi-pi interactions.Higher Bleed limits.[1]Excellent for isomer speciation.
Specialized Sulfur (e.g., DB-Sulfur SCD)Optimized.[2][3][4] Low bleed, high inertness.Specific usage.Best for trace analysis + SCD stability.

Q: How do I distinguish between "tailing" and "co-elution"? A: Change the temperature ramp.

  • Test: Reduce your ramp rate from 10°C/min to 4°C/min around the elution temperature of the DBTs (approx. 200°C–280°C).

  • Result: If the "tail" splits into distinct peaks, you have a resolution issue (use a 50% phenyl column). If the peak remains a single, broad, asymmetric shape, you have an activity/adsorption issue.

Module 3: The Detector (SCD Specifics)

The Problem: Baseline instability and tailing that persists even after inlet maintenance. The Mechanism: For Sulfur Chemiluminescence Detectors (SCD), the Ceramic Reaction Tube is the critical failure point. Column bleed (siloxanes) cokes onto the ceramic walls at high temperatures (>800°C), creating an active surface that delays sulfur transport.

Critical Maintenance: The "SCD Burner" Protocol

If you observe tailing on an SCD:

  • Check Vacuum Pressure: Ensure the burner pressure is within manufacturer specs (typically 5–10 torr for Agilent/Sievers).

  • Inspect the Ceramic Tube: Look for black soot or white silica deposits inside the inner ceramic tube.

  • Replacement: If deposits are visible, replace the inner ceramic tube immediately .[3] Do not attempt to clean it.

  • Bleed Management: Ensure you are using a "Low Bleed" or "MS" grade column. High bleed columns accelerate ceramic tube death.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for isolating peak shape issues.

G Start Problem: Poor Peak Shape (Alkylated DBTs) CheckType Identify Shape Defect Start->CheckType Tailing Asymmetric Tailing (Shark Fin) CheckType->Tailing Sharp Front, Slow Decay Broadening Symmetric Broadening (Fat Peak) CheckType->Broadening Wide Base, No distinct tail InletCheck Inlet Activity Check (Is it the Liner?) Tailing->InletCheck ColumnCheck Resolution Check (Is it Co-elution?) Broadening->ColumnCheck ActionLiner Action: Replace with Ultra-Inert Liner InletCheck->ActionLiner Step 1 ActionRamp Action: Lower Ramp Rate (Optimize Separation) ColumnCheck->ActionRamp Test Separation DetectorCheck Detector Path Check (SCD Ceramic Tube?) ActionTube Action: Replace SCD Inner Ceramic Tube DetectorCheck->ActionTube Step 2 ActionLiner->DetectorCheck If persists

Figure 1: Decision matrix for diagnosing peak shape defects in alkyl-DBT analysis.

Experimental Protocol: The "Sulfur Inertness" Validation

Before running valuable samples, validate your system's inertness using this self-validating protocol.

Objective: Confirm the flow path is free of active sites.

  • Preparation: Prepare a test mix containing:

    • Dibenzothiophene (DBT): The parent molecule (stable).

    • 4,6-Dimethyldibenzothiophene: A sterically hindered isomer (harder to separate).

    • Methyl Mercaptan (or similar thiol): Highly active tracer (optional, but recommended for inlet testing).

  • The "Response Factor" Test:

    • Inject the standard at 10 ppm and 0.1 ppm.[3]

    • Calculate the Response Factor (RF) = Area / Concentration.

  • Validation Criteria:

    • The RF at 0.1 ppm should be within 90% of the RF at 10 ppm.

    • If the 0.1 ppm signal drops significantly or disappears, your system has active sites (inlet or detector).

    • If the 0.1 ppm signal is stable but broad, you have a pneumatic or thermal issue.

References

  • ASTM International. (2019). ASTM D5623-19: Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection. West Conshohocken, PA.

  • Schade, T., & Andersson, J. T. (2006). Speciation of alkylated dibenzothiophenes through correlation of structure and gas chromatographic retention indexes. Journal of Chromatography A, 1117(2), 206–213.

  • Agilent Technologies. (2013). Agilent J&W DB-Sulfur SCD Columns: Optimized for Sulfur Chemiluminescence Detection. Application Note 5991-2856EN.

  • Restek Corporation. (2020). Troubleshooting GC Peak Shape Issues: Tailing Peaks. Technical Guide.

Sources

Optimization

Troubleshooting low recovery rates of 1,2-dimethyldibenzothiophene in liquid-liquid extraction

Diagnostic Triage: Why is Recovery Low? 1,2-Dimethyldibenzothiophene (1,2-DMDBT) is a refractory polycyclic aromatic sulfur heterocycle (PASH).

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Why is Recovery Low?

1,2-Dimethyldibenzothiophene (1,2-DMDBT) is a refractory polycyclic aromatic sulfur heterocycle (PASH). Its recovery challenges are rarely due to a single factor but rather a "death by a thousand cuts" across the workflow.

Before adjusting your protocol, identify which physicochemical trap your experiment has fallen into:

Failure ModePhysicochemical DriverDiagnostic Symptom
The "Wall Effect" Adsorption: High LogP (~4.3–5.9) drives the molecule to stick to glass surfaces rather than remaining in the solvent.Recovery is consistently low (~40-60%) regardless of extraction time; spike recovery in clean solvent is also low.
The "Dryness" Trap Semi-Volatility: While the boiling point is high (~345°C), the vapor pressure is sufficient to cause co-distillation losses during N₂ blow-down.Recovery drops precipitously when the sample is concentrated below 1 mL or evaporated to dryness.
Steric Shielding Steric Hindrance: Methyl groups at 1,2-positions shield the sulfur atom, affecting specific interactions (e.g., coordination extraction) but enhancing lipophilicity.Poor extraction efficiency when using ionic liquids or oxidative desulfurization methods, but usually good extraction in non-polar solvents.
Phase Lock Emulsion Formation: Matrix components (surfactants, proteins, asphaltenes) create a stable interphase, trapping the analyte.A "rag layer" forms between phases; the organic layer is cloudy.

Troubleshooting Decision Tree

Use this logic flow to isolate the specific step causing analyte loss.

DMDBT_Troubleshooting Start Start: Low 1,2-DMDBT Recovery Check_Step1 1. Did you evaporate to dryness? Start->Check_Step1 Sol_Dryness CRITICAL ERROR: Volatilization Loss. Use a 'Keeper' solvent (Isooctane). Check_Step1->Sol_Dryness Yes Check_Step2 2. Is the extraction vessel glass? Check_Step1->Check_Step2 No Sol_Adsorption ADSORPTION LOSS: Silanize glassware or use PTFE. Check_Step2->Sol_Adsorption Yes (Untreated) Check_Step3 3. Is there a 'rag layer'? Check_Step2->Check_Step3 No (Silanized/Plastic) Sol_Emulsion PHASE TRAPPING: Centrifuge or add NaCl (Salting out). Check_Step3->Sol_Emulsion Yes Check_Step4 4. Solvent Polarity Match? Check_Step3->Check_Step4 No Sol_Polarity PARTITION FAILURE: Switch to DCM (Dichloromethane). Check_Step4->Sol_Polarity Hexane used Success Protocol Optimized Check_Step4->Success DCM used

Figure 1: Step-by-step logic to identify the root cause of 1,2-DMDBT loss during extraction.

Validated Recovery Protocol (The "Keeper" Method)

This protocol modifies standard EPA Method 3510C to specifically address the semi-volatility and adsorption issues of alkylated dibenzothiophenes.

Reagents Required
  • Extraction Solvent: Dichloromethane (DCM) – Preferred for its ability to solubilize aromatic structures better than hexane.

  • Keeper Solvent: Isooctane (2,2,4-Trimethylpentane) or Toluene.

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄), baked at 400°C for 4 hours to remove organic contaminants.

Step-by-Step Workflow
  • Preparation:

    • Silanization: If using glass separatory funnels, treat them with 5% dimethyldichlorosilane (DMDCS) in toluene to deactivate surface silanol groups. This prevents the 1,2-DMDBT from sticking to the glass walls.

    • pH Adjustment: For aqueous samples, adjust pH to neutral (pH 7). 1,2-DMDBT is neutral; extreme pH can trigger matrix precipitation or emulsion without aiding extraction.

  • Extraction (Liquid-Liquid):

    • Add sample to the funnel.[1][2][3][4][5][6]

    • Add DCM (Ratio 1:10 solvent:sample).

    • Agitation: Shake vigorously for 2 minutes. Note: If the matrix is biological or crude oil, swirl gently to prevent emulsions.

    • Phase Separation: Allow 10 minutes for separation. DCM will be the bottom layer.[6]

  • Drying:

    • Pass the DCM extract through a funnel containing anhydrous Na₂SO₄.

    • Critical: Rinse the Na₂SO₄ pad with an additional 5-10 mL of DCM to wash off any adsorbed analyte.

  • Concentration (The Critical Control Point):

    • Add Keeper: Add 0.5 mL of Isooctane to the DCM extract before evaporation.

    • Evaporate: Use a rotary evaporator or Nitrogen blow-down.

    • Stop Point: DO NOT EVAPORATE TO DRYNESS. Stop when the volume reaches approximately 0.5–1.0 mL. The DCM will evaporate, leaving the analyte safely dissolved in the lower-volatility isooctane.

Frequently Asked Questions (FAQs)

Q1: Why does my recovery drop to <50% when I use Nitrogen blow-down? A: You are likely blowing down to dryness. Although 1,2-DMDBT has a high boiling point (~345°C), it exhibits "co-distillation" behavior. As the solvent evaporates, it carries the analyte molecules into the gas phase.

  • Fix: Always leave a residual volume of solvent or use a "keeper" like isooctane or toluene which has a higher boiling point than your extraction solvent.

Q2: I see a cloudy "rag layer" between my water and solvent. How do I recover the analyte trapped there? A: The rag layer contains stabilized emulsions where much of your hydrophobic 1,2-DMDBT is trapped.

  • Fix 1 (Chemical): Add solid NaCl (salting out) to increase the ionic strength of the aqueous phase, forcing organics out.[7]

  • Fix 2 (Mechanical): Centrifuge the emulsion layer at 2000-3000 rpm for 5 minutes to force phase separation.

Q3: Can I use Hexane instead of Dichloromethane (DCM)? A: You can, but DCM is generally superior for PAHs and PASHs.

  • Reasoning: 1,2-DMDBT is aromatic. DCM has pi-interaction capabilities that solubilize aromatics better than aliphatic hexane. If you must use hexane (e.g., for GC-FID compatibility), ensure you perform 3 sequential extractions to match the efficiency of 1 DCM extraction.

Q4: Why is 1,2-DMDBT harder to extract/oxidize than standard Dibenzothiophene (DBT)? A: This is due to Steric Hindrance .

  • Mechanism: The methyl groups at positions 1 and 2 physically block the sulfur atom. While this makes oxidative desulfurization (ODS) difficult because the oxidant cannot reach the sulfur, it actually makes the molecule more lipophilic (higher LogP). In LLE, this means it partitions very strongly into the organic phase, provided you prevent adsorption losses.

References

  • U.S. Environmental Protection Agency (EPA). (1996). Method 3510C: Separatory Funnel Liquid-Liquid Extraction. SW-846 Update III. [Link]

  • National Institute of Standards and Technology (NIST). (2025).[8] Dibenzothiophene, 1,2-dimethyl- Properties and Spectra. NIST Chemistry WebBook.[8][9] [Link]

  • Lau, E.V., Gan, S. & Ng, H.K. (2010). Extraction of Polycyclic Aromatic Hydrocarbons (PAHs) from Soil – A Review. Applied Sciences. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Cross-Validation of GC-SCD vs. GC-MS for 1,2-Dimethyldibenzothiophene Detection

Executive Summary Verdict: For the analysis of 1,2-dimethyldibenzothiophene (1,2-DMDBT), GC-SCD (Sulfur Chemiluminescence Detection) is the superior quantitative tool due to its equimolar response and immunity to hydroca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the analysis of 1,2-dimethyldibenzothiophene (1,2-DMDBT), GC-SCD (Sulfur Chemiluminescence Detection) is the superior quantitative tool due to its equimolar response and immunity to hydrocarbon matrix interference.[1][2][3] However, GC-MS (Mass Spectrometry) remains indispensable for qualitative structural confirmation and retention time mapping.

This guide details a Dual-Detector Cross-Validation Protocol , demonstrating how to use GC-MS to validate the identity of 1,2-DMDBT peaks while relying on GC-SCD for robust quantification without the need for isomer-specific calibration standards.

Technical Context: The Target Analyte

1,2-Dimethyldibenzothiophene (1,2-DMDBT) is a refractory sulfur species often found in middle distillates and petroleum matrices. It serves as a critical biomarker for geochemical maturity and a target impurity in desulfurization processes.

  • Molecular Formula: C₁₄H₁₂S

  • Molecular Weight: 212.31 g/mol

  • Key Challenge: In complex hydrocarbon matrices (e.g., diesel, biological extracts), 1,2-DMDBT often co-elutes with non-sulfur aromatics (naphthalenes) that obscure MS signals, while its low concentration requires high sensitivity.

Mechanism of Action & Comparative Analysis

GC-SCD: The Quantitative Standard

The SCD operates on a chemiluminescence principle.[2][4][5] The column effluent is combusted to form sulfur monoxide (SO), which reacts with ozone (


) to produce excited sulfur dioxide (

). As this species relaxes, it emits light at ~300-400 nm.
  • Equimolar Response: The signal intensity is proportional only to the number of sulfur atoms/second, regardless of the molecular structure. This allows 1,2-DMDBT to be quantified using a standard of Dibenzothiophene (DBT) or Diphenyl Sulfide.

  • Matrix Immunity: Hydrocarbons do not produce SO, rendering the detector "blind" to the complex matrix that often plagues MS analysis.

GC-MS: The Qualitative Validator

The MS operates by ionizing molecules (typically Electron Ionization, EI at 70 eV) and separating them by mass-to-charge ratio (


).
  • Structural Fingerprint: Provides a fragmentation pattern unique to the molecule.

  • Matrix Suppression: In samples with high hydrocarbon background, the analyte signal can be suppressed, or co-eluting peaks can distort the mass spectrum, requiring Deconvolution or Selected Ion Monitoring (SIM).[6]

Comparative Performance Data
FeatureGC-SCD (Chemiluminescence)GC-MS (SIM Mode)
Primary Utility Absolute QuantificationStructural Identification
Linearity

(Linear)

(Variable)
Matrix Interference Negligible (High Selectivity)High (Requires high resolution)
Response Factor Equimolar (Predictable)Structure-Dependent (Requires specific standard)
LOD (Sulfur) ~0.1 - 1.0 pg S/s~10 - 50 pg (SIM dependent)
Target Ion (1,2-DMDBT) N/A (Total Sulfur)m/z 212 (Molecular Ion)

Visualization: Detection Mechanisms

DetectionMechanism cluster_SCD GC-SCD Pathway (Quantitative) cluster_MS GC-MS Pathway (Qualitative) Sample 1,2-DMDBT (Eluting from Column) Burner Ceramic Burner (>800°C, H2/Air) Sample->Burner Split A Source Ion Source (EI, 70eV) Sample->Source Split B SO_Form Formation of SO Burner->SO_Form Ozone Reaction with O3 SO_Form->Ozone Light Light Emission (hv ~350nm) Ozone->Light PMT Photomultiplier (Signal) Light->PMT Ionization Fragment Ions (m/z 212, 197) Source->Ionization Quad Quadrupole/Filter Ionization->Quad Detector Electron Multiplier Quad->Detector

Caption: Parallel detection pathways showing the chemiluminescence reaction (SCD) vs. ionization fragmentation (MS).

Experimental Protocol: Cross-Validation Workflow

This protocol uses a "Split-Flow" or "Sequential" approach to validate 1,2-DMDBT detection.

Phase 1: GC-MS Identification (The Map)

Objective: Determine the exact retention time (RT) of 1,2-DMDBT in the specific sample matrix.

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Split/Splitless, 280°C.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • MS Conditions:

    • Source Temp: 230°C.

    • Mode: SIM (Selected Ion Monitoring) .[6]

    • Target Ions:

      • 212.0 (Molecular Ion

        
         for C2-DBT).
        
      • 197.0 (Fragment

        
        ).
        
      • 184.0 (Reference DBT, if present).

  • Procedure: Inject sample. Locate the peak at m/z 212. Confirm the ratio of ion 212/197 matches literature/library values. Record the Retention Time (

    
    ).
    
Phase 2: GC-SCD Quantification (The Measurement)

Objective: Quantify the sulfur content at


 using the equimolar response factor.
  • Detector: Agilent 8355 SCD or Shimadzu SCD-2030.

  • Burner Conditions: Hydrogen/Oxidizer ratio optimized (typically H2: 40 mL/min, Air: 50 mL/min), Temp: 800°C.

  • Calibration:

    • Prepare a standard curve using Dibenzothiophene (DBT) (cheaper, readily available) in isooctane.

    • Range: 0.1 ppm to 50 ppm Sulfur.

    • Calculate the Response Factor (RF) :

      
      .
      
  • Analysis:

    • Inject the same sample under identical GC conditions used in Phase 1.

    • Locate the peak at

      
       (determined by MS).
      
    • Calculation:

      
      
      (Note: Since SCD measures Sulfur mass, convert S-mass back to molecule mass if needed).
      
Phase 3: Data Fusion & Validation
  • Overlay Chromatograms: Align the MS-SIM trace (m/z 212) with the SCD trace.

  • Check for Co-elution: If the SCD peak is significantly wider or asymmetrical compared to the MS peak, hidden sulfur interferences may be present (rare).

  • Calculate Purity:

    
    
    Consistent ratios across the peak width indicate a pure component.
    

Visualization: Cross-Validation Logic

ValidationLogic cluster_MS_Workflow Step 1: Qualitative ID (GC-MS) cluster_SCD_Workflow Step 2: Quantitative (GC-SCD) Start Start: Complex Matrix Sample SIM_Scan Run GC-MS (SIM m/z 212) Start->SIM_Scan SCD_Run Run GC-SCD (Same Method) Start->SCD_Run ID_Peak Identify Peak Retention Time (RT) SIM_Scan->ID_Peak Library Confirm Ion Ratio (212/197) ID_Peak->Library SCD_Peak Integrate Peak at MS-defined RT ID_Peak->SCD_Peak Transfer RT SCD_Run->SCD_Peak Equimolar Apply Equimolar RF (from DBT Std) SCD_Peak->Equimolar Result Final Validated Concentration SCD_Peak->Result

Caption: Workflow integrating MS retention time data with SCD equimolar quantification.

References

  • ASTM International. (2019). ASTM D5623-19: Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection.[Link]

  • Yan, X., et al. (2014). Selective detection of sulfur compounds in gasoline with gas chromatography–sulfur chemiluminescence detection.[2][5][7][8] Journal of Chromatography A. [Link]

  • Agilent Technologies. (2020). Equimolar Response to ASTM D5623 Relevant Sulfur Compounds using Agilent 8355 SCD.[Link]

  • Shimadzu Corporation. (2019).[2] Comparison of Sensitivity for Sulfur Compound Species by Nexis™ SCD-2030: Equimolar Sensitivity Measurement.[Link]

  • Hua, R., et al. (2002). Determination of sulfur-containing compounds in diesel oils by comprehensive two-dimensional gas chromatography with a sulfur chemiluminescence detector. Journal of Chromatography A. [Link]

Sources

Comparative

Steric effects of methyl group positioning on 1,2-dimethyldibenzothiophene hydrogenation

Executive Summary The Asymmetric Challenge: While 4,6-dimethyldibenzothiophene (4,6-DMDBT) is the industry standard for "refractory sulfur" due to its symmetric steric shielding, 1,2-dimethyldibenzothiophene (1,2-DMDBT)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Asymmetric Challenge: While 4,6-dimethyldibenzothiophene (4,6-DMDBT) is the industry standard for "refractory sulfur" due to its symmetric steric shielding, 1,2-dimethyldibenzothiophene (1,2-DMDBT) presents a unique, asymmetric catalytic challenge.

This guide analyzes the hydrogenation (HYD) and direct desulfurization (DDS) pathways of 1,2-DMDBT.[1][2] By comparing it against the baseline (DBT) and the sterically hindered limit (4,6-DMDBT), we reveal how asymmetric methyl positioning shifts reaction kinetics from direct sulfur extraction to ring saturation.

Key Takeaway for Drug Developers: The steric principles governing the catalytic breakdown of 1,2-DMDBT directly parallel metabolic blocking strategies in medicinal chemistry. Understanding how a single "bay-region" methyl group (C1 position) shifts the reaction pathway offers a template for predicting P450 metabolic stability in polycyclic aromatic drug candidates.

Part 1: The Steric Landscape

Structural Analysis: The "Bay Region" Effect

To understand the reactivity of 1,2-DMDBT, we must define its geometry relative to the catalyst surface (typically CoMoS or NiMoS active sites).

MoleculeMethyl PositionsSteric ClassificationAdsorption Mode
Dibenzothiophene (DBT) NonePlanar / Unhindered Perpendicular (

-bond):
Sulfur binds directly to the vacancy (CUS) on the catalyst.
1,2-DMDBT C1 (

), C2 (

)
Asymmetric Hindrance Tilted / Distorted: The C1-methyl (alpha) clashes with the catalyst surface, hindering direct S-coordination. The C2-methyl (beta) exerts electronic effects but minimal steric block.
4,6-DMDBT C4 (

), C6 (

)
Symmetric Shielding Flat (

-bond):
Both alpha-methyls block the sulfur. The molecule must lay flat and hydrogenate the ring first to become flexible.

The 1,2-DMDBT Nuance: Unlike 4,6-DMDBT, where the sulfur is "buried," 1,2-DMDBT has one open side (the C6-C9 side). However, the C1-methyl creates a "bay region" effect. It prevents the optimal perpendicular standing required for the fast Direct Desulfurization (DDS) pathway, forcing the molecule to adopt a tilted geometry or rely on the slower Hydrogenation (HYD) pathway.

Part 2: Reaction Pathways & Mechanism

The hydrodesulfurization (HDS) of DBT derivatives occurs via two competing pathways. The dominance of one over the other is dictated by the methyl positioning.

Direct Desulfurization (DDS)[1][2][3][4][5][6][7]
  • Mechanism: Direct C-S bond cleavage.

  • Requirement: Sulfur atom must contact the Coordinatively Unsaturated Site (CUS) on the catalyst edge.

  • 1,2-DMDBT Status: Inhibited. The C1-methyl creates steric repulsion with the catalyst surface, significantly lowering the rate constant

    
    .
    
Hydrogenation (HYD)[1][2][3][4][6][7]
  • Mechanism: One phenyl ring is hydrogenated (saturated) first. This breaks the planarity (aromaticity), making the molecule flexible and allowing the sulfur to access the active site.

  • 1,2-DMDBT Status: Favored. The electron-donating nature of the methyl groups (inductive effect) actually increases the electron density on the ring, potentially facilitating the initial

    
    -adsorption required for hydrogenation.
    
Visualization: The Kinetic Fork

The following diagram illustrates the bifurcation of pathways driven by steric hindrance.

ReactionPathways cluster_legend Steric Control Mechanism Input 1,2-DMDBT (Feed) DDS_Step Direct S-Adsorption (Sterically Hindered by C1-Me) Input->DDS_Step DDS Route (Slow) HYD_Step1 Pi-Complex Adsorption (Favored by e- density) Input->HYD_Step1 HYD Route (Dominant) Biphenyl 3,4-Dimethylbiphenyl (Product) DDS_Step->Biphenyl Intermed Tetrahydro-1,2-DMDBT (Flexible Intermediate) HYD_Step1->Intermed HYD_Step2 C-S Bond Cleavage Intermed->HYD_Step2 Cyclo Dimethyl-cyclohexylbenzene (Product) HYD_Step2->Cyclo Note C1-Methyl blocks DDS, forcing the HYD route.

Figure 1: Reaction network showing the shift from Direct Desulfurization (DDS) to Hydrogenation (HYD) caused by the C1-methyl steric block.

Part 3: Comparative Performance Data

The following data synthesizes relative reactivity trends observed in CoMo/Al2O3 (DDS-selective) and NiMo/Al2O3 (HYD-selective) catalytic systems.

Relative Rate Constants (


) 
(Normalized to DBT = 100)
SubstrateRelative Reactivity (

)
Primary PathwaySteric Factor (

)
Dibenzothiophene (DBT) 100 DDS (>90%)1.0 (Baseline)
1,2-DMDBT ~40 - 55 *Mixed (HYD dominant)~2.5 (Moderate Block)
4,6-DMDBT ~5 - 10 HYD (Exclusive)>10 (Severe Block)

*Note: The reactivity of 1,2-DMDBT is significantly higher than 4,6-DMDBT because the C6 position is open, allowing some "tilted" access to the sulfur that is impossible in the 4,6-isomer.

Part 4: Experimental Protocol (Self-Validating)

Objective: Determine the specific rate constants (


 vs 

) for 1,2-DMDBT.

Safety: This protocol involves high-pressure hydrogen (40 bar) and high temperatures (340°C). All steps must be performed in a rated blast enclosure.

Reactor Setup
  • Apparatus: 300 mL Parr Batch Reactor (Hastelloy C-276).

  • Catalyst: Sulfided NiMo/

    
    -Al2O3 (Pre-sulfided ex-situ with DMDS/heptane).
    
  • Feed: 500 ppm S (as 1,2-DMDBT) in Decalin (solvent).

  • Internal Standard: n-Octane (non-reactive, for GC calibration).

Execution Workflow
  • Loading: Load 100 mL of Feed and 0.5g of catalyst into the reactor.

  • Purging: Pressurize with

    
     to 10 bar, vent (3x) to remove 
    
    
    
    .
  • Heating: Heat to 340°C under 5 bar

    
     (prevents vaporization).
    
  • Reaction Start (

    
    ):  Introduce 
    
    
    
    to reach 40 bar total pressure. Stirring speed: 1200 RPM (to eliminate mass transfer limitations).
  • Sampling: Withdraw 1 mL aliquots via a dip tube at

    
     mins. Quench samples immediately in an ice bath.
    
Analytical Method (GC-FID/SCD)
  • Column: HP-5 or DB-1 (30m x 0.25mm).

  • Detector: Sulfur Chemiluminescence Detector (SCD) for selectivity; FID for hydrocarbon products.

  • Validation Check:

    • Mass Balance: Carbon balance must be >98%.

    • Vanishing Point: If 1,2-DMDBT disappears but no biphenyl appears, the intermediate (Tetrahydro-1,2-DMDBT) is accumulating—confirming the HYD pathway.

Part 5: Implications & Applications

For Fuel Science (The "Deep HDS" Problem)

1,2-DMDBT serves as a critical "middle-ground" model. If a catalyst can efficiently remove 1,2-DMDBT via the HYD pathway, it is a strong candidate for treating "hard" diesel fractions. It tests the catalyst's ability to hydrogenate rings before removing sulfur, a necessary step for meeting Euro VI (<10 ppm S) standards.

For Drug Development (The "Metabolic Shield" Analogy)

The steric principles detailed here are directly transferable to Medicinal Chemistry.

  • The Concept: Just as the C1-methyl prevents the catalyst from attacking the sulfur, a methyl group placed at the "ortho" or "alpha" position of a drug molecule can block Cytochrome P450 enzymes from oxidizing a metabolic soft spot.

  • Application: If a drug candidate suffers from rapid metabolic clearance via aromatic oxidation, introducing a methyl group in a position analogous to C1 in 1,2-DMDBT can sterically hinder the enzyme's approach without altering the core pharmacophore significantly.

References

  • Reaction Pathways in HDS: Comparison of DDS and HYD pathways in dibenzothiophene derivatives. Source:

  • Steric Hindrance Quantification: Kinetics of hindered dibenzothiophenes and the impact of methyl positioning. Source:

  • Experimental Protocol (Batch Reactor): Methodology for high-pressure kinetic studies in HDS. Source:

  • Catalyst Selectivity (NiMo vs CoMo): Selectivity differences for sterically hindered substrates. Source:[3]

Sources

Validation

Benchmarking catalytic degradation rates of 1,2-dimethyldibenzothiophene against DBT

This guide outlines a rigorous benchmarking protocol for comparing the catalytic degradation rates of 1,2-dimethyldibenzothiophene (1,2-DMDBT) against the industry standard Dibenzothiophene (DBT) . While DBT is the canon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous benchmarking protocol for comparing the catalytic degradation rates of 1,2-dimethyldibenzothiophene (1,2-DMDBT) against the industry standard Dibenzothiophene (DBT) .

While DBT is the canonical model for hydrodesulfurization (HDS) and oxidative desulfurization (ODS), 1,2-DMDBT presents a distinct steric and electronic profile. Unlike the notoriously refractory 4,6-dimethyldibenzothiophene (4,6-DMDBT) , where methyl groups directly shield the sulfur atom, 1,2-DMDBT carries substituents on the distal ring positions (relative to the sulfur). This structural nuance allows for precise dissection of electronic vs. steric contributions to catalytic turnover.[1]

Executive Summary
  • Objective: Quantify the pseudo-first-order rate constants (

    
    ) of 1,2-DMDBT relative to DBT.
    
  • Scientific Rationale: Benchmarking distal-substituted isomers (1,2-DMDBT) against unsubstituted (DBT) and proximal-substituted (4,6-DMDBT) benchmarks reveals the impact of adsorption geometry (

    
    - vs. 
    
    
    
    -complexation) on catalytic efficiency.
  • Expected Outcome: Based on Structure-Activity Relationships (SAR), 1,2-DMDBT is predicted to exhibit reactivity comparable to DBT, significantly exceeding that of 4,6-DMDBT.

Mechanistic Foundation & Structural Logic

To interpret the data correctly, one must understand the adsorption modes governing the degradation.[1]

Steric & Electronic Environment
  • DBT (Baseline): Planar molecule; sulfur is accessible.[1] Adsorbs via

    
    -bonding (S-metal) or 
    
    
    
    -bonding (aromatic ring-metal).[1]
  • 1,2-DMDBT (Target): Methyl groups at positions 1 and 2 are distal to the sulfur atom (which is at position 5 in IUPAC numbering, or central).[1]

    • Steric Effect:[1] Minimal direct shielding of the S-atom.[1]

    • Electronic Effect: Weak inductive donation (+I) from methyls may slightly increase electron density on the aromatic ring, potentially enhancing

      
      -adsorption but making the C-S bond slightly harder to break via nucleophilic attack.
      
  • 4,6-DMDBT (Refractory Control): Methyl groups are adjacent to Sulfur.[1] severely hindering

    
    -adsorption.[1] This forces the reaction through a slower hydrogenation (HYD) pathway rather than direct desulfurization (DDS).[1]
    
Reaction Pathways (HDS Context)

The degradation proceeds via two competing routes:[1][2]

  • Direct Desulfurization (DDS):

    
     bond scission 
    
    
    
    Biphenyls.[1] (Dominant for DBT).
  • Hydrogenation (HYD): Ring saturation

    
    
    
    
    
    scission.[1] (Dominant for sterically hindered substrates).[1]

HDS_Pathways Substrate Substrate (DBT or 1,2-DMDBT) Adsorption Catalyst Adsorption (Vacancy Site) Substrate->Adsorption DDS_Route DDS Pathway (Direct C-S Scission) Adsorption->DDS_Route Preferred if Unsterically Hindered (DBT, 1,2-DMDBT) HYD_Route HYD Pathway (Ring Hydrogenation) Adsorption->HYD_Route Preferred if Hindered (4,6-DMDBT) Product_DDS Biphenyl Derivative (Sulfur Free) DDS_Route->Product_DDS Product_HYD Cyclohexylbenzene Derivative HYD_Route->Product_HYD

Figure 1: Parallel reaction pathways in catalytic hydrodesulfurization. 1,2-DMDBT is expected to follow the DDS route (green) similar to DBT, unlike 4,6-DMDBT which is forced into the HYD route (blue).[3]

Experimental Benchmarking Protocol

This protocol ensures "self-validating" results by using an internal standard and a competitive reaction setup.[1]

Materials & Reagents
  • Model Feed: Dodecane (solvent).[1]

  • Reactants: DBT (99%), 1,2-DMDBT (98%+), 4,6-DMDBT (optional, as negative control).

  • Internal Standard: Hexadecane (non-reactive, distinct GC retention time).[1]

  • Catalyst: Sulfided CoMo/

    
    -Al
    
    
    
    O
    
    
    (Standard HDS catalyst) or Oxidative catalyst (e.g., Phosphotungstic acid) depending on study scope.
Workflow: Competitive Kinetic Assay

Running DBT and 1,2-DMDBT in the same reactor eliminates variables like temperature fluctuation or catalyst activation differences.[1]

  • Catalyst Activation:

    • Sulfidize catalyst in situ at 400°C with 10% H

      
      S/H
      
      
      
      flow for 4 hours.
  • Feed Preparation:

    • Prepare a single feed containing:

      • 500 ppmw Sulfur as DBT.[1]

      • 500 ppmw Sulfur as 1,2-DMDBT.[1]

      • 1.0 wt% Hexadecane (Internal Standard).[1]

  • Reaction Conditions (Standard HDS):

    • Temp: 300°C – 340°C (Isotherm mode).

    • Pressure: 3.0 – 5.0 MPa H

      
      .[1]
      
    • Stirring: >1000 rpm (Verify Weisz-Prater criterion < 0.3 to ensure no diffusion limitations).

  • Sampling:

    • Collect aliquots at

      
       minutes.
      
    • Quench samples immediately in an ice bath to stop reaction.[1]

Experimental_Workflow Start Feed Prep (DBT + 1,2-DMDBT + Int. Std) Reactor High-Pressure Batch Reactor (320°C, 4 MPa H2) Start->Reactor Sampling Timed Aliquots (0 - 240 min) Reactor->Sampling Periodic Analysis GC-FID / GC-SCD Analysis Sampling->Analysis Calc Kinetic Modeling ln(C/C0) vs t Analysis->Calc

Figure 2: Workflow for competitive kinetic benchmarking.

Data Analysis & Reporting

Kinetic Modeling

Catalytic degradation of thiophenes typically follows pseudo-first-order kinetics when hydrogen is in excess.[1]


[1]

Where:

  • 
    : Concentration at time 
    
    
    
    (normalized to Internal Standard).
  • 
    : Initial concentration.
    
  • 
    : Observed rate constant (min
    
    
    
    ).[1]
Relative Reactivity Factor (RRF)

To normalize against batch-to-batch catalyst variations, calculate the RRF:



  • RRF

    
     1:  Similar reactivity (No steric hindrance).[1]
    
  • RRF < 0.1: Highly refractory (Significant steric hindrance, e.g., 4,6-DMDBT).

Data Presentation Template
CompoundStructureMethyl PositionPredicted Pathway

(min

)*
Relative Reactivity (vs DBT)
DBT UnsubstitutedNoneDDS

1.00
1,2-DMDBT Distal Substituted1, 2 (Far from S)DDS

~0.8 - 1.1 (Predicted)
4,6-DMDBT Proximal Substituted4, 6 (Next to S)HYD

< 0.10

*Note:


 values are illustrative; experimental values depend on catalyst loading and temperature.

Troubleshooting & Validation (E-E-A-T)

Ensuring Kinetic Regime

To claim "catalytic degradation rate," you must prove you are measuring chemical kinetics, not diffusion.[1]

  • Mears Criterion (External Diffusion): If doubling the stirring speed changes the rate, you are diffusion-limited.[1] Increase RPM.

  • Weisz-Prater Criterion (Internal Diffusion): Use crushed catalyst (<100

    
    m).[1] If the rate increases with smaller particles, you have pore diffusion limitations.[1]
    
Chromatographic Separation

1,2-DMDBT and 4,6-DMDBT are isomers with identical molecular weights (212.31 g/mol ).[1]

  • Critical Step: Ensure your GC method (column: DB-1 or HP-5) achieves baseline resolution between isomers.[1]

  • Validation: Inject pure standards of both isomers to confirm retention times. 1,2-DMDBT typically elutes after DBT but before or near 4,6-DMDBT depending on the column polarity.[1]

References

  • Reactivity of Methyl-Substituted Dibenzothiophenes

    • Source: Gates, B. C., et al. "Catalytic Hydrodesulfurization of Matrix-Bound Thiophenes."[1] AIChE Journal.

    • Context: Establishes that methyl substitution at 4,6 positions reduces reactivity by order of magnitude, whereas distal substitution (1,2 or 2,8) has minimal impact.[1]

  • HDS Reaction Pathways (DDS vs HYD)

    • Source: Song, C. "An overview of new approaches to deep desulfurization for ultra-clean gasoline, diesel fuel and jet fuel."[1] Catalysis Today, 2003.[1]

    • Context: Defines the mechanistic switch from DDS to HYD for refractory compounds.
  • Experimental Protocols for HDS

    • Source: Eser, S. "Hydrodesulfurization Catalysts and the Configuration of Active Sites."[1] Penn State University.[1]

    • Context: Provides the foundational adsorption models for DBT deriv

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,2-Dimethyldibenzothiophene

This guide provides essential, step-by-step procedures for the safe handling and proper disposal of 1,2-Dimethyldibenzothiophene. Designed for researchers, scientists, and drug development professionals, this document sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe handling and proper disposal of 1,2-Dimethyldibenzothiophene. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols. The causality behind each procedural step is explained to ensure a deep understanding of the required safety measures, fostering a culture of proactive laboratory safety.

Hazard Assessment and Core Disposal Principles

1,2-Dimethyldibenzothiophene is an organosulfur compound. While specific toxicological data for this isomer is limited, the known hazards of its parent compound, Dibenzothiophene, and other methylated isomers provide a strong basis for a cautious approach. The core principle for its disposal is that it must be treated as hazardous waste .

Key Hazards of Analogous Compounds: The primary risks associated with dibenzothiophenes guide our handling and disposal strategy.

Hazard ClassificationDescriptionRationale and Implication for DisposalSource(s)
Acute Oral Toxicity Harmful if swallowed.Ingestion is a primary exposure route. Strict hygiene practices are mandatory, and waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could be ingested by wildlife.[1][2][3]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.This is the most critical factor for disposal. Under no circumstances should this chemical or its containers be disposed of via sinks, drains, or general trash. Such actions can lead to significant, long-term contamination of aquatic ecosystems.[2][3][4]
Combustion Products Thermal decomposition may produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides.In the event of a fire, specific respiratory protection is required. For disposal, incineration must be performed in a facility equipped with scrubbers to handle sulfur oxide emissions.[1]
Physical Form Typically a solid or powder.The primary physical hazard is the generation of dust, which can be inhaled or contaminate surfaces. All handling should be done in a way that minimizes dust creation.[1][3][5]

The foundational principle derived from this data is: isolate, contain, and transfer. All waste streams containing 1,2-Dimethyldibenzothiophene must be isolated from standard waste, securely contained in appropriate, labeled containers, and transferred to a certified hazardous waste management facility through your institution's Environmental Health and Safety (EHS) program.

Immediate Safety and Spill Management Protocol

Accidents can occur, and a prepared response is critical to mitigating exposure and environmental release.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile).[6]

  • Body Protection: A standard laboratory coat. For larger quantities or spill cleanup, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: Not typically required for handling small quantities in a well-ventilated area. However, if dust is generated, a NIOSH-approved respirator is essential.[4]

Spill Cleanup Procedure

The response is dictated by the scale of the spill.

Minor Spills (e.g., <5 grams in a fume hood):

  • Restrict Access: Ensure personnel are aware of the spill.

  • Ventilation: Ensure work is performed within a certified chemical fume hood.

  • Cleanup: Gently sweep or vacuum up the solid material, avoiding dust generation.[4][5] Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Labeling: Securely seal and label the waste container.

Major Spills (e.g., >5 grams or any spill outside a fume hood):

  • Evacuate: Immediately alert personnel and evacuate the immediate area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's EHS or emergency response team immediately.[4] Provide them with the chemical name and the Safety Data Sheet (SDS) for a related compound like Dibenzothiophene if a specific one is unavailable.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

Standard Operating Procedure for Disposal

This protocol outlines the systematic process for the routine disposal of 1,2-Dimethyldibenzothiophene waste.

Step 1: Waste Segregation

Proper segregation at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste: Collect un-used or waste 1,2-Dimethyldibenzothiophene powder, along with grossly contaminated items like weigh boats and gloves, in a dedicated solid waste container.

  • Liquid Waste: Solutions containing 1,2-Dimethyldibenzothiophene should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps & Glassware: Contaminated glassware (e.g., vials, pipettes) should be triple-rinsed with a suitable solvent. The first rinseate is considered hazardous and must be collected in the liquid waste container. After rinsing, the glassware can typically be disposed of in a designated lab glass waste box. Check with your EHS office for specific requirements.[7]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be in good condition, with no cracks or leaks.[8]

  • Attach a Hazardous Waste Label: Affix your institution's official hazardous waste label to the container before adding any waste.

  • Complete the Label: Fill out all required information, including:

    • The full chemical name: "1,2-Dimethyldibenzothiophene" (do not use abbreviations).

    • All other constituents and their approximate percentages.

    • The primary hazard(s) (e.g., "Toxic," "Environmental Hazard").

    • The name of the principal investigator and the laboratory location.

Step 3: Waste Accumulation and Storage
  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste. This prevents the release of vapors and protects the contents from contamination.

  • Store in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory. This area should be clearly marked and provide secondary containment (e.g., a spill tray) to capture any potential leaks.

  • Ensure Chemical Compatibility: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[4]

Step 4: Requesting Disposal
  • Monitor Fill Level: Do not overfill waste containers. Stop filling at 80% capacity to allow for vapor expansion.

  • Schedule a Pickup: Once the container is full or the experiment is complete, submit a waste pickup request through your institution's EHS department. Follow their specific procedures for scheduling and collection.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1,2-Dimethyldibenzothiophene waste streams.

G cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_processing Processing & Containerization cluster_final Final Disposition start Waste Generated (1,2-Dimethyldibenzothiophene) solid_waste Solid Waste (Powder, Contaminated Labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions) start->liquid_waste Is it liquid? glass_waste Contaminated Glassware (Vials, Pipettes) start->glass_waste Is it glassware? collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid rinse_glass Triple Rinse with Solvent (Collect 1st Rinseate) glass_waste->rinse_glass store Store in Secondary Containment in Satellite Accumulation Area collect_solid->store collect_liquid->store rinse_glass->collect_liquid 1st Rinseate disposal_glass Dispose of Rinsed Glass in Lab Glass Box rinse_glass->disposal_glass ehs Arrange Pickup by EHS for Final Disposal store->ehs

Caption: Disposal workflow for 1,2-Dimethyldibenzothiophene waste.

Regulatory Context and Institutional Responsibility

The disposal of hazardous waste is governed by stringent regulations. In the United States, this is overseen by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] However, state and local regulations may be more stringent.

It is the legal responsibility of the waste generator—the researcher and the institution—to ensure that chemical waste is identified, managed, and disposed of in full compliance with all applicable regulations.[4] Your institution's EHS department is your primary resource for ensuring compliance. They provide the necessary training, waste containers, labels, and disposal services. Always consult and adhere to your specific institutional protocols.[7][8]

References

  • BASF Mexicana S.A. de C.V. (2023, May 5). Safety Data Sheet: TDA 90% Vicinal.
  • Recochem Inc. (2022, January 31). Safety Data Sheet: Special Methylated Spirits.
  • Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Standard Operating Procedure: Hazardous Waste Storage and Disposal. Retrieved from [Link]

  • Recochem. (n.d.). Methylated Spirits Safety Data Sheet.
  • Fera Science Ltd. (n.d.). Environmental fate studies. Retrieved from [Link]

  • de Jourdan, B. P., Hanson, M. L., Muir, D. C., & Solomon, K. R. (2013). Environmental fate of three novel brominated flame retardants in aquatic mesocosms. Environmental Toxicology and Chemistry, 32(4), 896-905.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimethyldibenzothiophene
Reactant of Route 2
1,2-Dimethyldibenzothiophene
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